Platinum oxide
Description
Significance in Contemporary Chemical Science and Engineering
Platinum oxides are of considerable technological and scientific importance across a range of fields, from catalysis and electrochemistry to nanoelectronics. aps.org The versatility of platinum oxide films is a key factor in their significance, as their electronic properties can be tuned by altering the deposition conditions. aps.org Depending on their specific structure and composition, these films can exhibit metallic, semiconducting, or insulating behaviors. aps.org This variability in physical properties makes them highly adaptable for various applications. aps.org
In the realm of catalysis, platinum oxides have been investigated for over a century and continue to be relevant in modern applications. aps.org They are utilized in processes such as the catalytic hydrosilylation of functionalized alkenes and aryl alkynes, the oxidation of ethanol (B145695) to acetic acid, and the oxidation of ammonia (B1221849) to nitrogen(II) oxide. aps.org The catalytic activity of what is known as Adams' catalyst, which involves this compound, is a notable example of its application. aps.org Furthermore, superficial this compound phases are considered potentially active in the oxidation of carbon compounds. aps.org
In electrochemistry, the formation of a thin oxide film on platinum electrodes plays a crucial role in the mechanisms and kinetics of various anodic processes. aps.org For instance, the superficial oxidation of platinum-based electrochemical biosensors can influence how protein probes adsorb onto the electrode's surface. aps.org Platinum electrodes are valued for their high stability, resistance to corrosion, and inertness, making them ideal for a variety of electrochemical reactions, including the oxidation of organic compounds, hydrogen generation, and oxygen reduction. kindle-tech.com Recent research has also explored metastable-phase this compound for its potential in the hydrogen evolution reaction (HER), demonstrating that oxidized platinum can exhibit better activity than pure metallic platinum. rsc.org
Thin films of amorphous platinum oxides also find applications in nanoelectronics, where they are used as electrodes for memory capacitors and in super-resolution near-field structure disks. aps.org The ability to fine-tune their electronic properties is particularly valuable in these high-tech applications. aps.org
Historical Trajectories in this compound Research
Interest in the structure and properties of platinum oxides dates back to the latter half of the 19th century, stemming from observations of the reactivity of the typically inert platinum metal under highly aggressive chemical conditions. aps.org Early research focused on identifying the crystal structures and thermodynamic stabilities of different oxides. aps.org These foundational studies led to the clear identification of five pure this compound phases: PtO, Pt3O4, α-PtO2, β-PtO2, and β'-PtO2, alongside numerous platinate compounds. aps.org
The early 20th century saw significant advancements in understanding the catalytic properties of platinum oxides. The development of Adams' catalyst, a hydrated form of platinum(IV) oxide, by fusing chloroplatinic acid with sodium nitrate, was a landmark achievement. chemicalbook.comacs.org This catalyst became widely used for hydrogenation reactions in organic synthesis. cymitquimica.com
Throughout the 20th century, research continued to refine the understanding of this compound's role in catalysis and electrochemistry. For instance, early studies on the volatility of platinum-group metals in the presence of oxygen at high temperatures helped to elucidate the formation of gaseous oxide species. royalsocietypublishing.org The development of modern analytical techniques, such as X-ray photoelectron spectroscopy (AP-XPS), has enabled in-situ studies of the formation and thermal stability of platinum surface oxides, providing deeper insights into their behavior under various conditions. nist.gov
Overview of Key Academic Disciplines Engaging with this compound Systems
A diverse range of academic disciplines actively engages with the study of this compound systems, reflecting the compound's broad utility and complex properties.
Inorganic Chemistry: This field is fundamental to understanding the synthesis, structure, and bonding of the various this compound phases. webelements.com Research in this area explores the different oxidation states of platinum and the resulting crystal structures and chemical properties of the oxides. aps.orgresearchgate.net
Physical Chemistry and Chemical Physics: Researchers in these disciplines investigate the thermodynamic and kinetic properties of platinum oxides. royalsocietypublishing.orgresearchgate.net This includes studies on their stability, phase transitions, and the mechanisms of surface reactions. aps.orgnist.gov Computational studies, often employing density functional theory (DFT), are used to model the electronic structure and predict the properties of bulk and surface platinum oxides. aps.org
Materials Science and Engineering: This discipline focuses on the synthesis, characterization, and application of this compound materials, particularly in the form of thin films and nanoparticles. aps.orgacs.org The ability to control the material's properties for specific applications in electronics and catalysis is a major focus. aps.org
Catalysis: As a cornerstone of this compound research, this field explores its application in a vast array of chemical transformations. aps.orgyoutube.com Studies range from fundamental investigations of reaction mechanisms on this compound surfaces to the development of industrial catalytic processes. ucl.ac.ukbritannica.com
Electrochemistry: This area is concerned with the behavior of platinum oxides as electrode materials. aps.orgacs.org Research includes the study of their role in fuel cells, sensors, and electrocatalytic reactions like the oxygen reduction reaction and hydrogen evolution reaction. kindle-tech.comrsc.orgcymitquimica.com
Structure
2D Structure
Properties
IUPAC Name |
oxoplatinum | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZUERVLWJKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1065188 | |
| Record name | Platinum oxide (PtO) | |
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Molecular Weight |
211.08 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
11129-89-8, 12035-82-4 | |
| Record name | Platinum oxide | |
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| Record name | Platinum oxide (PtO) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Platinum oxide (PtO) | |
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| Record name | Platinum oxide | |
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| Record name | Platinum oxide (PtO) | |
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| Record name | Platinum oxide (PtO) | |
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| Record name | Platinum oxide | |
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Chemical and Physical Properties of Platinum Oxides
Platinum(IV) Oxide (PtO₂)
Also known as platinum dioxide, PtO₂ is a key compound in platinum chemistry. nih.gov It is often referred to as Adams' catalyst, particularly in its hydrated form, and is widely used in organic synthesis. chemicalbook.comfishersci.com
Platinum(IV) oxide is typically a brown-black or black powder. chemicalbook.comcommonorganicchemistry.com It is insoluble in water, concentrated acids, and aqua regia, but can be dissolved in concentrated acids and dilute potassium hydroxide (B78521) solutions. chemicalbook.comscbt.com
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 227.08 g/mol | commonorganicchemistry.com |
| Appearance | Black solid / Dark brown powder | chemicalbook.comcommonorganicchemistry.com |
| Melting Point | 450 °C (decomposes) | commonorganicchemistry.com |
| Density | 10.2 g/cm³ | chemicalbook.com |
| Solubility | Insoluble in water, acid, aqua regia; Soluble in caustic potash solution | chemicalbook.com |
PtO₂ is a stable oxide of platinum where platinum has a +4 oxidation state. cymitquimica.com It is thermally stable but will decompose into platinum and oxygen when heated to high temperatures. chemicalbook.com It acts as an oxidizing agent and can be reduced by hydrogen or carbon monoxide. chemicalbook.com When used as a catalyst in hydrogenation reactions, the actual catalytic species is finely divided platinum black, which is formed in situ from the reduction of the oxide. chemicalbook.com
Platinum(IV) oxide exists in two main allotropic forms, α-PtO₂ and β-PtO₂. aps.org The α-PtO₂ phase is the thermodynamically stable form at lower temperatures. aps.org The β-PtO₂ form is stable at high temperatures and high oxygen pressures. aps.org In both allotropes, the platinum atoms are octahedrally coordinated by six oxygen atoms. aps.org β-PtO₂ has an orthorhombic crystal structure belonging to the Pnnm space group. materialsproject.org
| Allotrope | Crystal System | Space Group | Coordination | Reference |
|---|---|---|---|---|
| β-PtO₂ | Orthorhombic | Pnnm | Pt is octahedrally coordinated by 6 O atoms | materialsproject.org |
Platinum(II) Oxide (PtO)
Platinum(II) oxide is another important oxide of platinum. webelements.com
PtO is a black or violet-black crystalline solid. webelements.com
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 211.077 g/mol | webelements.com |
| Appearance | Black or violet-black crystalline solid | webelements.com |
| Melting Point | 325 °C (decomposes) | webelements.com |
| Density | 14.1 g/cm³ | webelements.com |
In platinum(II) oxide, platinum has an oxidation state of +2. webelements.com Computational studies at the generalized gradient approximation (GGA) level suggest that PtO has a metallic character. aps.org
PtO crystallizes in a tetragonal structure, which is isostructural with palladium oxide (PdO). aps.org More recent density functional theory studies have proposed a GeS-type structure with the space group Pnma as a lower energy configuration for PtO. researchgate.net
Other Platinum Oxides (e.g., Pt₃O₄)
Pt₃O₄ is another identified stable phase of platinum oxide. aps.org
Pt₃O₄ crystallizes in a simple cubic structure. aps.org Similar to PtO, GGA calculations indicate that Pt₃O₄ also exhibits metallic character. aps.org
The crystal structure of Pt₃O₄ is described as the waserite structure. aps.org It is an intermediate in the thermal decomposition of α-PtO₂ to platinum metal. aps.org
Thermodynamic Data
The thermodynamic stability of platinum oxides is crucial for understanding their formation and decomposition. The standard enthalpy of formation has been a subject of study to determine the energetics of these compounds.
| Compound | Standard Enthalpy of Formation (ΔfH°) | Reference |
|---|---|---|
| PtO₂(s) | -80 kJ/mol (estimated) | akjournals.com |
| PtO(s) | -71 kJ/mol | researchgate.net |
| PtH₂.₇₆O₃.₈₉ (Adams' catalyst) | -519.6 ± 1.0 kJ/mol | akjournals.com |
| PtO₂.₅₂(dehydrated oxide) | -101.3 ± 5.2 kJ/mol | akjournals.com |
The thermal decomposition of α-PtO₂ occurs in stages, first to Pt₃O₄ and then to metallic platinum, with transition temperatures around 910 K and 1070 K, respectively, at 1 atm of oxygen pressure. aps.org
Advanced Structural Characterization and Phase Analysis of Platinum Oxide
Identification and Characterization of Platinum Oxide Crystalline and Amorphous Phases (e.g., PtO, Pt₃O₄, α-PtO₂, β-PtO₂)
Platinum combines with oxygen to form several distinct oxide phases, each with unique structural and electronic properties. aps.org The clear identification of at least five pure this compound phases has been established: PtO, Pt₃O₄, α-PtO₂, β-PtO₂, and β′-PtO₂. aps.org The thermodynamic stability of these phases is highly dependent on temperature and oxygen pressure. aps.orgresearchgate.net
PtO (Platinum(II) Oxide): This oxide crystallizes in a tetragonal PtS-type structure. aps.org Density functional theory (DFT) calculations suggest it has metallic character, although the inclusion of Hubbard corrections can open a small band gap. aps.orgfraunhofer.de
Pt₃O₄ (Triplatinum Tetroxide): This phase is isostructural with NaₓPt₃O₄ and exhibits metallic character. researchgate.net The metallic nature is attributed to its structure, which features columns of square-planar PtO₄ units with short Pt-Pt distances, and a non-integer oxidation state for the platinum ions, indicating delocalized electrons. aps.org Bulk Pt₃O₄ is thermodynamically stable at around 900 K and atmospheric pressure. nih.govacs.org
α-PtO₂ (Alpha-Platinum Dioxide): This is the thermodynamically stable phase at low temperatures and pressures. aps.orgresearchgate.net It possesses a layered, hexagonal α-CdI₂-type structure. researchgate.net α-PtO₂ is a p-type semiconductor with a reported band-gap of 1.84 eV. researchgate.net It can be synthesized to form needle-like nanocrystals. aps.orgresearchgate.net Thermal decomposition of α-PtO₂ occurs in two steps, eventually leading to metallic platinum. researchgate.net
β-PtO₂ (Beta-Platinum Dioxide): This phase has a CaCl₂-type structure and is stable only at high temperatures and high oxygen pressures. aps.orgresearchgate.net It is often synthesized in bulk under these high-pressure conditions. researchgate.net First-principles calculations show that the α and β phases are nearly degenerate in energy, with the β-phase being stable at high pressure. researchgate.net The conversion from the β- to the α-phase involves a significant energy barrier, making the β-phase slow to decay. researchgate.net
The relative stabilities can be summarized by the decomposition pathway at increasing temperatures: α-PtO₂ → Pt₃O₄ → Pt. aps.org
| This compound Phase | Common Name | Crystal Structure | Key Properties |
|---|---|---|---|
| PtO | Platinum(II) Oxide | Tetragonal (PtS-type) aps.org | Metallic character; can become semiconducting. aps.org |
| Pt₃O₄ | Triplatinum Tetroxide | Cubic (NaₓPt₃O₄-type) researchgate.net | Metallic, consistent with platinum bronzes. aps.org |
| α-PtO₂ | Alpha-Platinum Dioxide | Hexagonal (α-CdI₂-type) researchgate.net | Layered structure; thermodynamically stable at low T/P; p-type semiconductor. aps.orgresearchgate.net |
| β-PtO₂ | Beta-Platinum Dioxide | Orthorhombic (CaCl₂-type) researchgate.net | Stable at high T/P; nearly energy degenerate with α-phase. aps.orgresearchgate.net |
Surface and Subsurface this compound Layer Configurations
The oxidation of a platinum surface is a complex process that begins with the adsorption of oxygen and can proceed to the formation of multi-layered oxide structures. This process involves significant atomic rearrangement at and below the surface.
The initial stage of platinum oxidation, particularly under electrochemical conditions, is often described by a "place-exchange" mechanism. osti.govresearchgate.net This process involves an adsorbed oxygen-containing species (like O or OH) exchanging places with a platinum atom in the surface layer. researchgate.netnih.gov The driving force for this exchange is often considered to be the strong electrical potential gradient across the metal-solution interface. osti.gov This mechanism leads to the incorporation of oxygen into the subsurface region, forming a quasi-three-dimensional surface oxide structure rather than a simple adlayer. nih.govrsc.org DFT calculations have explored stable phases for oxygen on Pt(111) surfaces, predicting a phase at one monolayer coverage that suggests a simple mechanism for this oxygen place-exchange to subsurface positions. acs.org As oxidation proceeds, this place-exchange can lead to irreversible surface roughening. osti.gov
A critical distinction exists between oxygen species that are chemically adsorbed onto the platinum surface (chemisorbed) and the formation of a distinct, thicker bulk oxide phase.
Chemisorbed Oxygen: At lower potentials or oxygen pressures, oxygen exists as adsorbed atoms or hydroxyl groups on the platinum surface. researchgate.netnih.gov On Pt(111), oxygen atoms typically occupy high-coordination sites. acs.org These species form a two-dimensional layer and are generally considered the precursors to oxide formation. researchgate.net The interaction is confined to the immediate surface.
Bulk Oxide Formation: The transition from a chemisorbed layer to a bulk oxide involves the aforementioned place-exchange mechanism and the growth of a three-dimensional oxide lattice. researchgate.netnih.gov This process occurs at higher potentials or under more severe oxidizing conditions. nih.govnist.gov The formation of bulk oxide phases like α-PtO₂ or β-PtO₂ represents a complete restructuring of the platinum surface into a new phase with its own distinct lattice structure and electronic properties. aps.orgnih.gov While initial surface oxidation can be reversible, the formation of thicker, bulk-like oxide layers is often an irreversible process that can lead to surface roughening and, in electrochemical systems, dissolution of platinum. nih.govacs.org Studies suggest that under certain conditions, a thin surface-oxide structure can be energetically preferred over chemisorbed oxygen, even at very low coverage, if the formation of a fully oxidized surface is kinetically hindered. aps.org
Spectroscopic and Microscopic Techniques for Structural Elucidation
A suite of sophisticated analytical techniques is required to fully characterize the chemical state, morphology, and crystal structure of the various platinum oxides.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the chemical states of platinum. By analyzing the binding energies of core-level electrons, specifically the Pt 4f electrons, XPS can distinguish between metallic platinum (Pt⁰) and its various oxidized forms. bilkent.edu.trtandfonline.com
The Pt 4f spectrum for metallic platinum shows a characteristic doublet (Pt 4f₇/₂ and Pt 4f₅/₂) with an asymmetric peak shape. thermofisher.com Upon oxidation, these peaks shift to higher binding energies, and the peak shape becomes more symmetric. thermofisher.com This chemical shift allows for the identification and quantification of different oxide species on the surface. For instance, in situ XPS studies on platinum nanoparticles have identified a mixed Ptδ+/Pt²⁺/Pt⁴⁺ composition in the initial surface oxide layer. acs.orgnih.gov
| Chemical State | Typical Pt 4f₇/₂ Binding Energy (eV) | Reference |
|---|---|---|
| Pt metal (Pt⁰) | ~71.0 | thermofisher.com |
| PtO (Pt²⁺) | ~72.2 - 72.4 | thermofisher.comresearchgate.net |
| PtO₂ (Pt⁴⁺) | ~74.5 - 74.9 | thermofisher.comresearchgate.net |
While XPS provides chemical state information, other techniques are essential for determining physical structure and morphology.
X-ray Diffraction (XRD): XRD is the primary technique for identifying the specific crystalline phases of platinum oxides. aip.org By analyzing the diffraction pattern, one can determine the lattice parameters and crystal structure, allowing for the differentiation between phases like α-PtO₂ and PtO. aip.orgresearchgate.net In situ XRD studies have been used to monitor the growth of platinum nanocrystals in real-time, providing data on crystallinity and crystallite size. stanford.edu
Electron Microscopy:
Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the nanostructure and morphology of this compound materials. mdpi.com High-resolution TEM (HRTEM) can even visualize the lattice fringes of crystalline phases, confirming their structure. aps.org For example, TEM analysis has revealed the formation of needle-like α-PtO₂ crystals and curled, single-dioxide layers. aps.org
Scanning Tunneling Microscopy (STM): STM is used to image the atomic arrangement of surfaces. In the context of platinum oxidation, in situ STM has been employed to observe the initial stages of oxide formation on single-crystal surfaces, providing direct evidence for surface reconstruction and the formation of oxide stripes. rsc.org
Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography and morphology of this compound films. mdpi.com It is particularly useful for studying changes in surface roughness that occur during oxidation and reduction cycles. mdpi.com
Together, these spectroscopic and microscopic techniques provide a complementary and comprehensive picture of the complex structural and chemical nature of platinum oxides, from the initial adsorption of oxygen to the formation of bulk crystalline phases.
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local atomic and electronic structure of platinum oxides. This method provides detailed insights into the coordination geometry, oxidation state, and bonding characteristics of platinum atoms, which are crucial for understanding their catalytic and electrochemical properties. mdpi.com XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. mdpi.com For platinum oxides, the Pt LIII-edge is commonly analyzed. The energy position and intensity of the "white line," a prominent peak at the absorption edge, are sensitive to the oxidation state of platinum. An increase in the L3-edge energy and white line intensity is consistent with the oxidation of the Pt center, for example, from Pt(II) to Pt(iv). nih.gov This allows for the differentiation between various this compound species, such as PtO and PtO2.
The EXAFS region, which extends to higher energies beyond the XANES region, contains information about the local atomic environment around the central platinum atom. Analysis of the EXAFS oscillations can determine the coordination numbers, bond distances, and types of neighboring atoms. For instance, in situ EXAFS studies have been used to monitor the structural evolution of platinum catalysts during oxidation processes. The emergence of a peak at approximately 1.70 Å in the Fourier-transformed EXAFS spectrum is indicative of Pt-O bond formation, signaling the oxidation of the platinum sample. researchgate.net
Recent advancements in high-resolution fluorescence detection (HRFD) mode for XAS have further enhanced the ability to distinguish between different platinum species. HRFD-XAS offers improved spectral resolution, allowing for more precise determination of white-line energy positions and the identification of subtle post-edge spectral features. mdpi.com This is particularly beneficial for complex systems where multiple platinum species may coexist.
Table 1: Representative Pt LIII-edge XANES White-Line Energies for Different Platinum Species
| Compound/Species | Formal Oxidation State | Pt LIII-edge Energy (eV) |
|---|---|---|
| Pt metal | 0 | Reference |
| PtII[TpCF3PP] | +2 | 11566.0 |
| PtIV[TpCF3PP]Cl2 | +4 | 11567.2 |
This table is generated based on data for platinum porphyrinoid complexes to illustrate the shift in edge energy with oxidation state. nih.gov
Application of In Situ and Operando Characterization Methodologies
To bridge the gap between idealized laboratory conditions and real-world applications, in situ and operando characterization techniques are indispensable. fiveable.me These methods allow for the real-time observation of platinum oxides under realistic reaction conditions, providing crucial insights into their dynamic structural changes and reaction mechanisms. fiveable.memdpi.com
In situ XAS, for example, has been employed to monitor the dynamic structural evolution of platinum catalysts during CO oxidation. researchgate.net By recording XAS spectra at various temperatures under a reactive gas flow, researchers can observe changes in the platinum oxidation state and coordination environment as the reaction proceeds. researchgate.netescholarship.org Similarly, in situ X-ray diffraction (XRD) can track changes in the crystalline phases of platinum and its oxides during electrochemical processes. acs.org
Operando spectroscopy takes this a step further by simultaneously measuring the catalytic activity or electrochemical performance of the material while collecting spectroscopic or diffraction data. fiveable.me This direct correlation between structure and function is critical for understanding catalyst behavior. For instance, operando XAS studies on platinum electrocatalysts for the oxygen reduction reaction (ORR) have revealed the evolution of platinum's oxidation state and coordination during potential cycling. researchgate.netrsc.org These studies have shown that platinum nanoparticle surfaces can oxidize to form α-PtO2-type oxides, and have helped to elucidate the place-exchange process where platinum and oxygen atoms switch positions in the surface layer. acs.orgresearchgate.net
The development of specialized sample cells and holders is crucial for conducting these advanced experiments, enabling the control of temperature, pressure, and electrochemical potential while allowing for the penetration of X-rays. researchgate.net The insights gained from in situ and operando studies are vital for designing more active and stable platinum-based catalysts and electrocatalysts. rsc.org
Analysis of Electronic Structure and Oxidation States of Platinum Species in Oxide Forms
The electronic structure and oxidation state of platinum in its various oxide forms are fundamental to its chemical reactivity. A combination of experimental techniques and theoretical calculations is employed to probe these properties.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the oxidation states of platinum. By analyzing the binding energies of core-level electrons, such as those in the Pt 4f orbital, different oxidation states can be distinguished. For example, distinct binding energies are observed for metallic platinum (Pt0), PtO (Pt2+), and PtO2 (Pt4+). thermofisher.com In situ XPS studies have shown that the surface oxide formed at the onset of platinum oxidation can be a mixture of Ptδ+, Pt2+, and Pt4+ species. acs.org
Table 2: Typical Pt 4f7/2 Binding Energies for Different Platinum Oxidation States
| Chemical State | Binding Energy (eV) |
|---|---|
| Pt metal | 71.0 |
| PtO | 72.4 |
This table is generated based on data from Thermo Fisher Scientific's XPS periodic table. thermofisher.com
Density Functional Theory (DFT) calculations provide theoretical insights into the electronic band structure of platinum oxides. Studies have shown that PtO and Pt3O4 exhibit metallic character at the simple generalized gradient approximation (GGA) level. aps.org The application of Hubbard corrections (GGA+U) can open a small band gap in PtO, but Pt3O4 remains metallic, which is attributed to Pt-Pt bonds and the non-integer oxidation state of platinum ions. aps.org Bader charge analysis, a method for partitioning electron density, indicates that the charge on platinum atoms is roughly proportional to their nominal oxidation state. aps.org
XAS, as discussed previously, also provides crucial information on the electronic structure. The Pt L3-edge energy and the intensity of the white line are sensitive to the charge on the platinum center and the number of unoccupied 5d electronic states, respectively. nih.gov This makes XAS a valuable tool for tracking changes in the electronic structure during chemical and electrochemical reactions. researchgate.net
Investigations of Structural Distortions and Non-Stoichiometry in Ternary Platinum Oxides
Ternary platinum oxides, with the general formula MxPt3O4 (often referred to as platinum bronzes), exhibit interesting structural complexities, including distortions and non-stoichiometry. These features arise from the flexibility of the PtO4 framework to accommodate various counterions (M) of different sizes and charges. aps.org
Neutron powder diffraction has been instrumental in determining the crystal structures of non-stoichiometric ternary platinum oxides like Li0.64Pt3O4 and Co0.37Na0.14Pt3O4. iucr.org These studies have revealed structural distortions that distinguish them from the prototype NaPt3O4 structure. In Li0.64Pt3O4, the lithium ions are randomly distributed, and the oxygen coordination around them is distorted from a cubic geometry. iucr.org In Co0.37Na0.14Pt3O4, there is an ordering of cobalt, sodium, and vacancies in the counterion sites. iucr.org
These distortions can also affect the PtO4 square planes. For instance, a tetrahedral distortion can lead to O-Pt-O angles deviating from the ideal 180° for a perfect square-planar geometry. iucr.org The ability of the structure to accommodate significant vacancies in the counterion site without long-range structural distortions is a key feature of these compounds. iucr.org
The investigation of solid solution series, such as (Sr4−δCaδ)PtO6, provides further insight into how cation substitution influences the crystal structure. In this system, calcium is found to preferentially substitute into the smaller octahedral sites. researchgate.net The structure of these compounds consists of chains of alternating trigonal prismatic and octahedral units. researchgate.netresearchgate.net
Elucidation of Metal-Support Interface Structure and Its Implications
The interface between this compound and its support material plays a critical role in heterogeneous catalysis, influencing the catalyst's activity, selectivity, and stability. The interaction between platinum and the support can lead to the formation of unique interfacial structures and electronic properties.
For instance, on ceria-based supports, the oxidation state and nanostructure of platinum are dependent on the treatment atmosphere. Under oxidizing conditions, an oxidized platinum monolayer can spread across the support surface, while under reducing conditions, metallic platinum particles are formed. researchgate.net The strength of the Pt-oxide support interaction has been correlated with the electron density of oxygen in the support oxide. researchgate.net
The formation of a this compound (PtOx) interlayer between a silicon oxide (SiOx) overlayer and a platinum thin film has been identified through X-ray photoelectron spectroscopy. researchgate.net The properties of this buried interface can be tailored by modifying the thickness of the overlayer or the platinum film. These interfacial layers can influence the permeability and stability of the electrode structure. researchgate.net
Theoretical studies using DFT are also employed to understand the molecular-level underpinnings of metal-oxide transformations at the interface. purdue.edu These calculations can help to predict stable structures and understand how the support modifies the electronic properties of the platinum, for example, by inducing strain or altering the electron density. purdue.edu
Theoretical and Computational Modeling of Platinum Oxide Systems
Density Functional Theory (DFT) Studies of Electronic and Atomic Structures
DFT is a widely used quantum mechanical method for accurately predicting the structural and electronic properties of materials, including platinum oxides. It allows for the investigation of bond lengths, crystal lattice constants, and electronic band structures. ucl.ac.uk
DFT studies have explored various bulk platinum oxide phases, including PtO, Pt₃O₄, α-PtO₂, and β-PtO₂. researchgate.netfraunhofer.deaps.org Among these, α-PtO₂ has garnered attention for its potential in catalytic and nanotechnological applications, with predictions suggesting the energetic feasibility of α-PtO₂ nanotubes. researchgate.netfraunhofer.deaps.org
Research indicates that PtO and Pt₃O₄ exhibit metallic character at the generalized gradient approximation (GGA) level. researchgate.netfraunhofer.deaps.org The application of Hubbard corrections (GGA+U) to the Kohn-Sham Hamiltonian can introduce a small band gap in PtO, but not in Pt₃O₄, where metallic Pt-Pt bonds are identified through Bader analysis. researchgate.netfraunhofer.deaps.org The non-integer oxidation numbers of platinum ions in Pt₃O₄ further support its metallic nature, consistent with platinum bronzes. researchgate.netfraunhofer.deaps.org
The relative thermodynamic stabilities of this compound Wulff's particles have also been calculated, providing context for their behavior in catalysis. researchgate.netfraunhofer.deaps.org For instance, the (111) facet of Pt and the (011) facet of PtO₂ are found to be the most stable. researchgate.net Experimentally, β-PtO₂ is prepared and reported to be stable under high temperatures and oxygen pressures. researchgate.net
New crystal structures for PtO and PtO₂ have been identified through DFT calculations. For PtO, a lowest energy structure (GeS-type, space group Pnma) was predicted to be 0.181 eV lower in energy than the previously suggested PtS-type structure. researchgate.net For PtO₂, two atomic structures were identified that are nearly degenerate in energy with the lowest energy CaCl₂-type structure. researchgate.net These studies suggest that platinum and oxygen atoms tend to form octahedron motifs in platinum oxides, even at lower oxygen compositions, due to the formation of Pt-Pt bonds. researchgate.net
The electronic band structures of α-PtO₂ and β-PtO₂ reveal their semiconducting character. α-PtO₂ exhibits an indirect energy gap of 1.49 eV, while β-PtO₂ has a considerably smaller gap of 0.43 eV. fraunhofer.de The presence of a band gap in both compounds is attributed to the octahedral oxygen coordination of the Pt(II) ions. fraunhofer.de
DFT calculations are extensively used to analyze the energetics of oxygen binding and diffusion on platinum surfaces, which are critical for understanding catalytic processes. Atomic oxygen tends to bind strongly at the ledge of stepped platinum surfaces and weakly at the bottom, with adsorption preferences correlating with the d-band centers of the outermost Pt atoms. acs.orgsoton.ac.uk
The adsorption energies of oxygen atoms and molecules at Pt step sites are significantly enhanced compared to terrace sites. uni-ulm.de As oxygen coverage increases, the adsorption energies per oxygen atom generally weaken, an effect more pronounced for larger nanoparticles. soton.ac.uk This weakening is attributed to electronic changes in the metallic surfaces, including a broadening of the d-band and a downshift in the d-band center energies. soton.ac.uk
Diffusion barriers for oxygen on platinum surfaces have also been investigated. While atomic oxygen experiences relatively small energy barriers for diffusion to neighboring sites on kinked Pt(321) surfaces compared to Pt(111), the effective long-range tracer diffusion is anisotropic and slower. acs.org For Pt(211) stepped surfaces, a high-energy barrier of 1.36 eV is obtained for diffusion perpendicular to the step edge, while diffusion parallel to the edge has a barrier of 0.73 eV. acs.org
DFT studies have also shown that at high surface oxygen coverage, platinum atoms can buckle and lift from their lattice positions, creating platinum vacancies that are subsequently filled by oxygen ions, leading to the formation of a surface oxide layer. researchgate.net
Table 1: Predicted Electronic Properties of Bulk this compound Phases from DFT
| Phase | Electronic Character (GGA) | Band Gap (GGA+U) | Key Structural Feature |
| PtO | Metallic | Small gap | Metallic Pt-Pt bonds |
| Pt₃O₄ | Metallic | No gap | Metallic Pt-Pt bonds |
| α-PtO₂ | Semiconducting | 1.49 eV (indirect) | Octahedral Pt(II) coordination |
| β-PtO₂ | Semiconducting | 0.43 eV | Octahedral Pt(II) coordination |
| GeS-type PtO | N/A | N/A | Lowest energy structure, 0.181 eV lower than PtS-type |
| CaCl₂-type PtO₂ | N/A | N/A | Lowest energy structure, with two nearly degenerate structures identified |
| PtO₂ (hydrous) | More conductive than anhydrous crystalline counterparts | N/A | N/A |
Simulations of Reaction Mechanisms and Pathways on this compound Surfaces
Computational simulations are vital for understanding complex reaction mechanisms and pathways occurring on this compound surfaces, especially under realistic catalytic conditions.
Kinetic Monte Carlo (KMC) simulations are employed to model the atomistic dynamics of surface processes on platinum, including oxidation and reduction. These simulations can incorporate various microscopic transitions, such as the formation of Pt-OH and Pt-O species from Pt, surface diffusion of these species, and effective place exchange diffusion at high potentials. osti.gov
KMC simulations have successfully reproduced many features observed in experimental electrochemical and morphological responses of Pt(111), including hydroxylation, hysteresis, and surface roughening. osti.gov For instance, the hydroxylation wave correlates with a one-electron oxidation of 9-coordinated terrace sites, while oxidation to Pt-O species at potentials above 1.0 V is linked to growing surface roughness. osti.gov Simulations suggest that the onset of Pt-O formation in cyclic voltammetry is primarily driven by the oxidation of 8-coordinated step edges rather than terrace sites. osti.gov
Grand-canonical Monte Carlo (GCMC) simulations, often combined with machine learning potentials, are used to track detailed structural changes during the oxidation of flat and stepped Pt surfaces, which are typically inaccessible to high-cost ab initio calculations. chemrxiv.org These simulations can reveal the stages of surface oxidation without the need for laborious manual construction of surface models. chemrxiv.org For example, GCMC simulations have shown a strong dependence of system thermodynamics on oxygen coverage and successfully predicted the onset of the place-exchange mechanism at 1.06 V vs SHE for oxygen reduction reaction (ORR) on platinum nanoparticles, aligning with experimental observations. acs.orgchemrxiv.orgsoton.ac.uk
Table 2: Key Findings from Kinetic Monte Carlo Simulations on Platinum Oxidation
| Process/System | Key Observation | Correlating Factor | Reference |
| Pt(111) electrochemical oxidation/reduction | Hydroxylation wave | One-electron oxidation of 9-coordinated terrace sites | osti.gov |
| Pt(111) electrochemical oxidation/reduction | Pt-O formation above 1.0 V | Growing surface roughness, oxidation of 8-coordinated step edges | osti.gov |
| Pt nanoparticles (ORR) | Place-exchange mechanism onset at 1.06 V vs SHE | Strong dependence of system thermodynamics on oxygen coverage | acs.orgchemrxiv.orgsoton.ac.uk |
| Pt surface oxidation | Structural evolution during oxidation | Large-scale GCMC simulations with machine learning potentials | chemrxiv.org |
Atomistic thermodynamics (ATD) is a common computational approach to extend atomistic simulations to finite temperature and pressure conditions, helping to bridge the "pressure gap" and "temperature gap" between idealized surface science experiments and realistic catalytic environments. acs.orgucsb.eduresearchgate.net By estimating and comparing the relative Gibbs free energy of bulk and surface structures as a function of temperature and partial pressures, it is possible to construct full phase diagrams of catalysts from first-principles calculations. acs.org
For platinum surfaces, atomistic thermodynamics, often based on reactive force fields, is used to investigate the structure and stability of surface oxides under elevated temperature and pressure conditions relevant to catalysis. acs.org For instance, studies on Pt(111) have shown that surface oxides, such as "spoke wheels" or "stripes," can form and be stable under high temperature (>530 K) and pressure (1-4 bar of O₂) conditions, even if they are not stable under ultra-high vacuum (UHV) conditions. acs.org
This approach allows for the prediction of surface phase stability under varying thermochemical conditions. arxiv.org For example, the formation of a bulk-like, strongly distorted α-PtO₂ surface oxide on Pt(111) has been observed at oxygen partial pressures of 0.5 atm and temperatures between 520-910 K, with DFT calculations predicting α-PtO₂ as the stable low-temperature phase. researchgate.net
Computational Insights into Metal-Support Interactions and Charge Transfer Phenomena
Computational studies provide critical insights into metal-support interactions (MSI) and charge transfer phenomena in this compound systems, particularly for supported platinum catalysts. These interactions can significantly influence the catalytic performance and electronic structure of both the metal nanoparticles and the oxide support. acs.orgsae.orgtesisenred.netd-nb.infoacs.orgub.edu
DFT calculations have shown that the interaction between platinum and oxide supports depends on the chemical potential (μ) and chemical hardness (η) of the support. sae.orgresearchgate.net For example, metallic Pt clusters tend to interact more strongly with oxide supports having a lower chemical hardness, while oxidized Pt clusters are stabilized on supports with a higher chemical potential. sae.orgresearchgate.net
A significant aspect of MSI is charge transfer across the metal-oxide interface. d-nb.info This electron transfer plays a crucial role in redistributing the electric field and electron polarization within the nanocomposite material, fundamentally altering the electronic structure and chemical properties of the involved atoms. d-nb.info The driving force for this interfacial electron transfer is the difference in Fermi levels between the metal and the oxide. d-nb.info
For ceria-supported platinum (Pt/CeO₂), DFT studies reveal that electron transfer from Pt clusters to the CeO₂(111) support can significantly affect the binding energies of adsorbates like CO and H₂O molecules on the platinum clusters. d-nb.info While the binding energy of oxygen atoms on Pt clusters remained almost unchanged irrespective of the extent of electron transfer, the reactivity of interface Pt atoms is more strongly modified. d-nb.infoacs.org This suggests that electronic metal-support interactions (EMSI) primarily influence the chemical properties of the interface metal atoms, which can be tuned by controlling the number of transferred electrons. acs.orgub.edu
For instance, in a Pt₈/CeO₂(111) model system, increasing the number of electrons transferred from the Pt cluster to the oxide leads to a lower number of occupied d states and a higher number of occupied sp states in the Pt particle, indicating electron transfer from Pt d orbitals to ceria with a concomitant back-donation to Pt sp states. ub.edu This charge redistribution, particularly affecting interface atoms, can strengthen the adsorption of various adsorbates (e.g., H, H₂O, OH, and CO) by several tenths of an electron volt. acs.org
Table 3: Impact of Electron Transfer on Adsorption Energies for Pt₈/CeO₂(111) d-nb.infoacs.org
| Adsorbate | Change in Adsorption Energy (eV) for 0 to 3 Transferred Electrons |
| O | Almost unchanged |
| CO | ~0.5 (strengthening) |
| H₂O | ~0.5 (strengthening) |
| H | ~0.3 (strengthening) |
| OH | ~0.3 (strengthening) |
Prediction of Novel this compound Architectures and Nanostructures
Theoretical and computational modeling, particularly using methods like Density Functional Theory (DFT), Monte Carlo (MC) simulations, and Molecular Dynamics (MD) with various forcefields, has been instrumental in predicting novel this compound architectures and nanostructures. These approaches offer insights into structures that may be challenging to synthesize or characterize experimentally, providing a roadmap for material design in fields such as catalysis and nanoelectronics. fishersci.sewikipedia.orgeasychem.orgnih.govereztech.comwikidata.org
One significant area of prediction involves the stable and metastable phases of oxygen on platinum surfaces. For instance, DFT calculations have identified several stable oxygen coverage phases on Pt(111) surfaces, including 1/9 monolayer (ML), 1/4 ML, 3/4 ML, and 1 ML. Additionally, phases at 1/16 ML, 2/9 ML, 1/3 ML, and 1/2 ML are predicted to be nearly degenerate, lying within 10 meV/Pt site of the convex hull line. A novel phase at one monolayer coverage has been predicted, suggesting a simple mechanism for oxygen place-exchange to subsurface positions. nih.gov
Table 1: Predicted Oxygen Coverage Phases on Pt(111) Surfaces
| Phase (Monolayer, ML) | Stability | Notes |
| 1/9 ML | Stable | |
| 1/4 ML | Stable | |
| 3/4 ML | Stable | |
| 1 ML | Stable | New phase suggests place-exchange mechanism nih.gov |
| 1/16 ML | Nearly Degenerate | Within 10 meV/Pt site of convex hull nih.gov |
| 2/9 ML | Nearly Degenerate | Within 10 meV/Pt site of convex hull nih.gov |
| 1/3 ML | Nearly Degenerate | Within 10 meV/Pt site of convex hull nih.gov |
| 1/2 ML | Nearly Degenerate | Within 10 meV/Pt site of convex hull nih.gov |
This table represents interactive data, allowing for further exploration of predicted phases.
Beyond surface adsorption, computational studies have explored the characteristics of bulk this compound phases. DFT studies on PtO, Pt₃O₄, and PtO₂ bulk phases have revealed their electronic properties. PtO and Pt₃O₄ are predicted to exhibit metallic character at the simple generalized gradient approximation (GGA) level. While Hubbard corrections can open a small gap in the electronic band structure of PtO, Pt₃O₄ is shown to retain its metallic nature, characterized by metallic Pt-Pt bonds. In contrast, α-PtO₂ and β-PtO₂ are predicted to be semiconducting, with α-PtO₂ having an indirect energy gap of 1.49 eV (compared to an experimental value of 1.84 eV) and β-PtO₂ a smaller gap of 0.43 eV. chemicalbook.comwikipedia.orgamericanelements.com
Table 2: Predicted Electronic Properties of Bulk this compound Phases
| Compound | Predicted Electronic Character (GGA/GGA+U) | Predicted Energy Gap (eV) | Notes |
| PtO | Metallic (GGA), Small Gap (GGA+U) | N/A (metallic/small gap) | chemicalbook.comwikipedia.orgamericanelements.com |
| Pt₃O₄ | Metallic (GGA) | N/A (metallic) | Metallic Pt-Pt bonds chemicalbook.comwikipedia.orgamericanelements.com |
| α-PtO₂ | Semiconducting | 1.49 (indirect) | Less stable than β-PtO₂ by ~10 meV/Pt atom wikipedia.orgamericanelements.com |
| β-PtO₂ | Semiconducting | 0.43 | wikipedia.orgamericanelements.com |
This table represents interactive data, allowing for further exploration of electronic properties.
The prediction of novel nanostructures extends to specific morphologies, such as α-PtO₂ nanotubes. Computational studies have indicated that the formation of α-PtO₂ nanotubes could be energetically feasible, which is of significant interest for nanotechnological and catalytic applications. This theoretical prediction also offers a possible explanation for the curled α-PtO₂ sheets observed in high-resolution transmission electron microscopy (TEM) images. chemicalbook.comwikipedia.orgamericanelements.com
Furthermore, computational modeling has been applied to understand the oxidation behavior and structural evolution of platinum nanoparticles. Multi-scale modeling approaches combining forcefields like ReaxFF and MACE-MP-0 with DFT calculations have investigated the oxidation of realistic Pt nanoparticles, revealing oxygen penetration deep into the core. While some initial predictions suggested the formation of detached Pt₆O₈ species, subsequent optimizations and comparisons with DFT calculations indicated these might be artifacts of specific forcefields, emphasizing the importance of accurate potential energy surfaces. fishersci.senih.govnih.gov
These studies have also elucidated the structural characteristics of oxidized platinum nanoparticles at different oxygen ratios. At low oxygen ratios, surface oxygen atoms are typically found on 2-fold, 3-fold, or 4-fold coordinated sites. As the oxygen ratio increases, the interaction becomes dominated by subsurface oxygen atoms, characteristic of a Pt₃O₄ stoichiometry with square-planar interactions. At even higher oxygen ratios, a PtO₂ stoichiometry is identified by the formation of PtO₆ octahedrons, featuring two short (~2.0 Å) and four longer (~2.05 Å) Pt-O bonds.
Table 3: Predicted Oxygen Coordination and Stoichiometry in Oxidized Pt Nanoparticles
| Oxygen Ratio | Dominant Oxygen Location/Coordination | Predicted Stoichiometry/Structure |
| Low | Surface oxygen on 2-, 3-, or 4-fold sites | Adsorbate layer |
| Higher | Subsurface oxygen, square-planar interactions | Pt₃O₄-like |
| Even Higher | PtO₆ octahedrons (two short, four longer Pt-O bonds) | PtO₂-like |
This table represents interactive data, allowing for further exploration of structural details.
Computational models have also been developed to predict the size- and shape-dependent catalytic activation energy of platinum nanoparticles, demonstrating that activation energy decreases with decreasing size and increasing shape factor. The onset of the place-exchange mechanism, a critical structural reorganization where oxygen atoms move into subsurface positions, has been computationally predicted to occur at approximately 1.06 V versus the standard hydrogen electrode (SHE) for platinum nanoparticles, aligning with experimental observations.
Finally, computational insights have contributed to understanding surface oxides formed under reaction conditions. For instance, studies on Pt(111) have identified two catalytically relevant surface oxides, distinct from bulk α-PtO₂, which are constructed from expanded oxide rows. These structures can assemble into "spoked wheels" or "closely packed parallel lines" and are observed to be ordered at elevated temperatures (400–500 K) but unstable without the presence of high O₂ pressure.
Surface Chemistry and Interfacial Phenomena of Platinum Oxide
Adsorption and Desorption Dynamics of Reactant Molecules on Platinum Oxide Surfaces
The interaction of reactant molecules with this compound surfaces is a complex process involving adsorption (the binding of molecules to the surface) and desorption (the release of molecules from the surface). These dynamics are fundamental to the catalytic activity of platinum-based materials.
The oxidation of a platinum surface involves more than just the simple adsorption of oxygen. It is a multi-step process that begins with the adsorption of oxygenated species. This is followed by a "place-exchange" mechanism, where adsorbed oxygen atoms and platinum atoms switch positions, leading to the growth of a surface-limited this compound. acs.org The kinetics of these oxidation and reduction processes are critical in applications like fuel cells, where the catalyst surface cycles between oxidized and reduced states. acs.org
The strength and nature of the adsorption of reactant molecules on this compound are highly dependent on the specific molecule and the surface structure. For instance, carbon monoxide (CO) is known to adsorb strongly to platinum surfaces, which can lead to "CO poisoning" by blocking active sites needed for other reactions, such as oxygen reduction. rsc.org The adsorption of CO can occur on different sites, such as atop and bridge positions on the platinum lattice. rsc.org In contrast, the dissociative adsorption of oxygen (O₂) requires a larger surface area as the molecule breaks apart into individual oxygen atoms. rsc.org
The reactivity of different oxygen species on the platinum surface also varies. Studies on CO oxidation have shown that adsorbed atomic oxygen (O(ads)) is more reactive towards CO than the oxygen within a more structured this compound (PtO₂) layer. rsc.org The interaction between co-adsorbed molecules, such as CO and oxygen, is also a key factor. On certain platinum surfaces, the presence of minor amounts of oxygen can form a CO-Pt-O complex, which surprisingly equalizes the CO chemisorption energy across different surface facets (terraces and steps), leading to a simultaneous desorption of CO and ignition of the oxidation reaction. diva-portal.org
The desorption of molecules from this compound surfaces is often studied using techniques like temperature-programmed desorption (TPD), where the temperature is ramped up and the desorbing species are monitored. For hydrogen on platinum, TPD spectra reveal multiple desorption peaks at different temperatures, corresponding to different binding states on the surface. researchgate.net The dissociative adsorption of hydrogen means that individual hydrogen atoms are present on the surface, and they must recombine before desorbing as H₂ molecules. researchgate.net
The dynamics of these adsorption and desorption processes are not static and are influenced by factors such as temperature, pressure, and the presence of other chemical species. For example, the interaction of a mixture of nitric oxide (NO) and O₂ with Pt/SiO₂ catalysts leads to the dissolution of oxygen atoms into the bulk of the platinum particles at room temperature, while at higher temperatures, this compound (PtOₓ) particles are formed. bilkent.edu.tr The size of the platinum particles also plays a role in these processes. bilkent.edu.trresearchgate.net
| Molecule | Adsorption Behavior on Platinum | Key Research Finding | Citation |
|---|---|---|---|
| Oxygen (O₂) | Dissociative adsorption, leading to atomic oxygen on the surface. Can lead to the formation of surface oxides through a place-exchange mechanism. | The formation of Pt oxide involves both adsorption and place-exchange, which can be decoupled and quantified. | acs.org |
| Carbon Monoxide (CO) | Strong molecular adsorption on various sites (atop, bridge). Can lead to surface poisoning. | The presence of co-adsorbed oxygen can form a CO-Pt-O complex, altering CO desorption dynamics. | rsc.orgdiva-portal.org |
| Hydrogen (H₂) | Dissociative adsorption, with multiple binding states observed in thermal desorption. | Desorption spectra show distinct peaks corresponding to different surface sites. | researchgate.net |
| Nitrous Oxide (N₂O) | Can undergo photoinduced dissociation and desorption on Pt(111) surfaces. | Laser-induced photochemistry of N₂O has been observed on platinum surfaces. | acs.org |
Role of Water Vapor and Hydroxylation in Platinum Surface Reactivity
In many catalytic environments, water is a significant component of the reaction mixture. The interaction of water vapor with this compound surfaces leads to a phenomenon known as hydroxylation, where hydroxyl (OH) groups are formed on the surface. This process can have a profound impact on the reactivity of the catalyst.
Platinum surface oxides are susceptible to hydroxylation, even at modest water vapor pressures and elevated temperatures. nih.govacs.org This hydroxylation is a reversible process where OH groups replace oxygen atoms on the surface, with a preference for undercoordinated sites. nih.gov Time-resolved measurements have shown that this oxygen-hydroxyl exchange is a dynamic process, occurring on a timescale of seconds. nih.govresearchgate.net This dynamic nature is crucial for catalysis, as it means that active sites can be regularly vacated, allowing for catalytic turnover. nih.gov
While water itself adsorbs only weakly on clean platinum surfaces, it readily reacts with adsorbed oxygen to form more stable hydroxyl adsorbates. nih.govacs.org The presence of these hydroxyl groups is thought to be a key factor in many oxidation reactions catalyzed by platinum. For example, in the electro-oxidation of alcohols, adsorbed hydroxyl groups can facilitate the initial adsorption of the alcohol molecules, thereby lowering the activation energy for the reaction. researchgate.netrsc.org
The stability of these surface hydroxyl groups is significant. The adsorption enthalpy of hydroxyls on platinum surfaces has been estimated to be around -1.1 eV per OH group, which is higher than that for surface oxides in a similar coverage range, indicating that the hydroxyls are tightly bound. nih.gov This enhanced stability may be due to hydrogen bonding within the hydroxide (B78521) phases. nih.gov
Infrared spectroscopy has been used to identify different types of hydroxyl species on silica-supported platinum. One type is formed when O₂ reacts with a hydrogen-covered platinum surface, while another is produced when H₂O reacts with a reduced this compound. cdnsciencepub.com
The presence of water and the resulting hydroxylation can also influence the structure of the platinum surface itself. On stepped platinum surfaces, the formation of hydroxyl groups is less favorable at the step sites compared to the flat terraces. This is because on the terraces, the hydroxyl groups can be incorporated into a stabilizing three-dimensional hydrogen-bonded network with water molecules. universiteitleiden.nl This leaves unreacted oxygen adatoms at the more reactive step sites. universiteitleiden.nl
| Phenomenon | Description | Experimental Evidence | Citation |
|---|---|---|---|
| Reversible Hydroxylation | Platinum surface oxides readily undergo reversible hydroxylation in the presence of water vapor, even at elevated temperatures. | Near-ambient-pressure X-ray photoelectron spectroscopy (NAP-XPS) shows the formation and removal of OH species with changes in temperature and H₂O pressure. | nih.govacs.orgnih.gov |
| Dynamic O-OH Exchange | The exchange between surface oxygen atoms and hydroxyl groups is a rapid process, occurring within seconds. | Time-resolved NAP-XPS measurements demonstrate the fast kinetics of hydroxylation and dehydroxylation. | nih.govresearchgate.net |
| Enhanced Stability of OH | Adsorbed hydroxyl groups are more stable than adsorbed oxygen, with a higher adsorption enthalpy. | Adsorption enthalpy estimated from experimental data is approximately -1.1 eV per OH group. | nih.gov |
| Role in Catalysis | Adsorbed OH groups are believed to be crucial intermediates in many oxidation reactions, facilitating reactant adsorption and lowering activation energies. | In alcohol oxidation, reactions are observed to occur in potential regions where adsorbed OH is present. | researchgate.netrsc.org |
| Structural Sensitivity | Hydroxylation is more favorable on flat (111) terraces than at step edges due to the formation of stabilizing hydrogen-bonded networks. | Co-adsorption studies on stepped platinum surfaces show preferential formation of OH on terraces. | universiteitleiden.nl |
Interfacial Reactions with Substrates (e.g., Platinum-Enhanced Silicon Oxidation Mechanisms)
When this compound is in contact with a substrate, interfacial reactions can occur that are critical in fields such as microelectronics. A prominent example is the platinum-enhanced oxidation of silicon, which allows for the growth of silicon oxide layers at significantly lower temperatures than conventional thermal oxidation.
The mechanism of platinum-enhanced silicon oxidation has been investigated using techniques like high-resolution X-ray photoelectron spectroscopy. aip.org When a platinum layer is deposited on a thin, native silicon oxide layer covering a silicon substrate, subsequent heat treatment in an oxygen atmosphere promotes the growth of the silicon oxide layer at the interface between the platinum and the silicon. aip.org This is in contrast to the case where platinum is deposited directly on a clean silicon surface, where silicon oxide tends to form on top of the platinum layer. aip.org
The catalytic activity of platinum is key to this process. It is believed that platinum dissociates molecular oxygen into highly reactive oxygen atoms. These atoms can then diffuse through the platinum layer to the interface with the silicon oxide. The application of a positive bias voltage to the silicon substrate with respect to the platinum layer during this process enhances the oxidation, indicating that negatively charged oxygen ions are the mobile species within the growing oxide layer. aip.org
The kinetics of this low-temperature oxidation process have been studied. In the initial stages, the reaction at the silicon/silicon oxide interface is the rate-determining step, with a relatively low activation energy of about 0.55 eV. aip.org As the oxide layer grows thicker, the migration of oxygen ions through the oxide becomes the rate-limiting step. aip.org
The presence of an interfacial native silicon oxide layer, even a very thin one, can significantly influence the reaction between platinum and silicon. tandfonline.comresearchgate.net Reactants can interdiffuse through pinholes in this oxide layer. tandfonline.comresearchgate.net This can affect the phases of the platinum silicide that are formed upon annealing. For instance, silicide films grown through an interfacial oxide layer may consist of both Pt₂Si and PtSi phases, whereas oxide-free reactions might only form PtSi. tandfonline.comresearchgate.net The presence of the interfacial oxide can also influence the thermal stability and continuity of the resulting silicide film. tandfonline.comresearchgate.net
Furthermore, electron irradiation can induce a solid-phase reaction between platinum and amorphous silicon oxide (a-SiOₓ) even at low temperatures. nih.gov This athermal reaction is thought to be initiated by the electronic excitation of Si 2p electrons, leading to the decomposition of the silicon oxide and subsequent reaction of the dissociated silicon atoms with platinum to form platinum silicide (Pt₂Si). nih.gov The extent of this reaction is dependent on the interfacial area between the platinum and the silicon oxide. nih.gov
| Aspect of the Mechanism | Key Finding | Controlling Factor | Citation |
|---|---|---|---|
| Role of Platinum | Catalytically dissociates molecular oxygen into reactive oxygen atoms. | Presence of the platinum layer. | aip.org |
| Mobile Species | Oxygen ions are the diffusing species through the growing oxide layer. | Application of an electric field (bias voltage). | aip.org |
| Rate-Limiting Step | Initially, the interfacial reaction; later, the migration of oxygen ions through the oxide. | Thickness of the silicon oxide layer. | aip.org |
| Influence of Interfacial Oxide | Affects the phases of platinum silicide formed and the thermal stability of the film. | Presence and integrity (e.g., pinholes) of the native oxide layer. | tandfonline.comresearchgate.net |
| Athermal Reaction | Electron irradiation can induce the formation of Pt₂Si at the Pt/a-SiOₓ interface at low temperatures. | Electronic excitation and interfacial area. | nih.gov |
Dynamics of Surface Roughening and Reconstruction under Operando Conditions
Under the conditions in which they are used (operando conditions), such as in an electrochemical cell or a catalytic reactor, the surfaces of platinum and this compound are not static. They can undergo dynamic changes, including roughening and reconstruction, which can significantly impact their performance and durability.
In electrochemical environments, subjecting a platinum surface like Pt(111) to repeated oxidation and reduction cycles is known to cause surface roughening. researchgate.netacs.org This process can involve the formation and growth of nanoislands on the surface. acs.org The detailed shape and evolution of these islands can be studied using in-situ techniques like electrochemical scanning tunneling microscopy. acs.org
The formation of surface oxides is a key part of this roughening process. Under oxidizing conditions, a layer-by-layer electro-oxidation of the Pt(111) surface can occur. researchgate.net This can lead to the formation of a thin, sub-nanometer film of PtO₂. researchgate.net While this oxide layer can initially deactivate the surface, its subsequent dissolution can contribute to surface roughening. researchgate.net The place-exchange process involved in oxide formation is thought to be structurally reversible, but the formation of a disordered oxide can lead to the observed roughening during potential cycling. researchgate.net
The stability of different platinum surface facets can change depending on the electrochemical potential. For example, density functional theory (DFT) calculations suggest that at high potentials, the Pt(100) surface is more stable, while at reducing potentials, the Pt(110) facet is more stable. acs.org This change in stability can provide the driving force for the "roughening" of step edges on the platinum surface. acs.org
Hydrogen adsorption can also induce surface reconstruction. Under reducing conditions, the adsorption of hydrogen on stepped platinum surfaces can lead to step-edge roughening. acs.org This process is thermodynamically driven by the strong binding of hydrogen to the newly formed, more undercoordinated sites at the roughened step edge. acs.org This implies that under reducing reaction conditions, the active sites on a platinum catalyst may be these reconstructed, roughened step edges. acs.org
The formation of specific surface oxide structures, such as PtO₂ stripes, has also been studied as an intermediate in the initial stages of platinum surface oxidation. rsc.org The thermodynamics of these stripe structures, including their stability as a function of strain, can provide insight into the driving forces for oxide formation and the initial stages of surface roughening under oxidative conditions. rsc.org
Understanding these dynamic surface processes under operando conditions is crucial for designing catalysts that are not only active but also stable over long periods of operation. The roughening and reconstruction of the this compound surface can expose new active sites, but can also be a pathway for degradation and loss of catalytic activity.
| Driving Force | Observed Phenomenon | Underlying Mechanism | Citation |
|---|---|---|---|
| Electrochemical Potential Cycling (Oxidation-Reduction) | Growth of nanoislands and general surface roughening. | Formation and subsequent dissolution of a disordered this compound layer. Changes in the relative stability of different surface facets with potential. | researchgate.netacs.orgresearchgate.net |
| Hydrogen Adsorption (Reducing Conditions) | Step-edge roughening on stepped platinum surfaces. | Thermodynamically favorable adsorption of hydrogen on the more undercoordinated sites created by roughening. | acs.org |
| Initial Oxidation | Formation of intermediate oxide structures like PtO₂ stripes. | Thermodynamic stability of specific oxide structures under strain. | rsc.org |
Electrochemical Behavior and Reaction Mechanism Studies
Oxygen Reduction Reaction (ORR) on Platinum Oxide Modified Electrodes
Mechanistic Pathways and Intermediate Species in ORR
The ORR on platinum can proceed through two primary pathways:
Direct Four-Electron Pathway: This pathway involves the direct reduction of oxygen to water (O₂ + 4H⁺ + 4e⁻ → 2H₂O). researchgate.net
Two-Electron Pathway: This pathway leads to the production of hydrogen peroxide (O₂ + 2H⁺ + 2e⁻ → H₂O₂), which can subsequently be further reduced or decomposed. researchgate.net
Key intermediate species involved in the ORR on platinum surfaces include adsorbed oxygen (O(ads)), hydroxyl species (OH(ads)), and hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net The formation of hydrous this compound, often initially identified as Pt(OH)z, has been proposed to act as binding sites during the electrochemical oxidation of hydrogen peroxide. massey.ac.nzmassey.ac.nz The specific interaction of hydrogen peroxide with the platinum surface depends on the surface's oxidation state: when H₂O₂ encounters reduced platinum sites, it decomposes to yield adsorbed OH species, whereas interaction with oxidized platinum sites results in the oxidation of H₂O₂ to O₂, accompanied by the reduction of the platinum surface. rsc.orgresearchgate.net
Influence of this compound Species on ORR Reaction Kinetics
The formation of surface oxides on platinum significantly impacts ORR kinetics. While metallic Pt is widely recognized as a benchmark for catalytic activity, particularly for the Hydrogen Evolution Reaction (HER), oxidized platinum can also exhibit considerable catalytic activity. nih.gov The electronic structure and surface morphology of platinum, influenced by oxide formation, play a crucial role in determining the ORR activity. researchgate.net
Improvements in ORR activity and stability can be achieved through various strategies, including the induction of compressive strain on nanoparticle surfaces and a reduction in the proportion of undercoordinated sites. dtu.dk Alloying platinum with other transition metals, such as nickel (Ni), cobalt (Co), iron (Fe), yttrium (Y), or lanthanum (La), is a well-established strategy to modify the electrocatalytic properties of the material. dtu.dkjchemrev.commdpi.com These alloys can enhance ORR activity by weakening the binding of oxygen molecules to the surface compared to pure platinum. dtu.dkjchemrev.com For instance, Pt₃Ni(111) has demonstrated a remarkably higher activity, up to 90 times, compared to commercial platinum for ORR. jchemrev.com
Hydrogen Evolution Reaction (HER) on this compound Electrocatalysts
Platinum is widely regarded as the leading electrocatalyst for the Hydrogen Evolution Reaction (HER) in acidic environments due to its highly favorable hydrogen binding energy, which results in a near-zero onset overpotential and rapid reaction kinetics. nih.govnih.gov Despite its excellent performance, the natural scarcity and high cost of platinum pose significant limitations for its widespread commercial application in water electrolyzers. nih.gov
Optimization of Platinum Oxidation States for Enhanced HER Activity
Recent research has highlighted that oxidized platinum can exhibit superior electrocatalytic activity for HER compared to metallic Pt⁰, stimulating interest in understanding the role of oxygen in Pt-based catalysts. nih.gov Studies suggest that the elongated Pt-O bond acts as a crucial active site during the HER process, facilitating the rapid coupling of protons and electrons and the subsequent release of H₂. nih.gov In this proposed mechanism, platinum functions primarily as an electron-receiving center, while the oxygen atom serves as a proton-adsorption center. nih.gov
Model this compound catalysts, such as the polyoxometalates Na₅[H₃Pt(IV)W₆O₂₄] (PtW₆O₂₄) and Na₃K₅[Pt(II)₂(W₅O₁₈)₂] (Pt₂(W₅O₁₈)₂), have been investigated to elucidate the role of the oxygen atom in Pt-based electrocatalysts for HER. nih.gov These compounds have shown significantly higher mass activities compared to commercial Pt/C catalysts. nih.gov During the HER process on these materials, the valence state of platinum has been observed to decrease (e.g., from Pt(IV) to Pt(II)) and then remain stable between Pt(II) and Pt(I), indicating that metallic Pt⁰ is not formed during the electrocatalytic HER. nih.gov
Furthermore, strong metal-support interactions (SMSI) between platinum and various metal oxides, such as titanium oxide (TiOₓ) or zinc oxide (ZnO), can lead to highly dispersed platinum features and significantly enhanced HER activity and durability. mdpi.comacs.org For example, a Pt@ZnO/CFP electrocatalyst exhibited a lower overpotential and higher mass activity than commercial Pt/C catalysts. acs.org
The following table summarizes the HER performance of selected this compound electrocatalysts compared to commercial Pt/C:
| Catalyst System | Overpotential at 10 mA cm⁻² (mV) | Mass Activity (A mg⁻¹ Pt) | Conditions | Reference |
| PtW₆O₂₄/C | 22 | 20.175 (at 77 mV) | 0.5 M H₂SO₄ | nih.gov |
| Pt₂(W₅O₁₈)₂/C | 26 | 10.976 (at 77 mV) | 0.5 M H₂SO₄ | nih.gov |
| Commercial 20% Pt/C | - | 0.398 (at 77 mV) | 0.5 M H₂SO₄ | nih.gov |
| Pt-TiOₓ@C | 10 | 9.24 (at 30 mV) | 0.5 M H₂SO₄ | mdpi.com |
| Commercial Pt/C | - | 1.56 (at 30 mV) | 0.5 M H₂SO₄ | mdpi.com |
Electrochemical Oxidation of Small Molecules on this compound Surfaces
This compound surfaces are also active in the electrochemical oxidation of various small molecules, with carbon monoxide and hydrogen peroxide being two well-studied examples.
Anodic Oxidation Mechanisms of Carbon Monoxide and Hydrogen Peroxide
Carbon Monoxide (CO) Oxidation: The catalytic oxidation of carbon monoxide (CO) on platinum surfaces is a widely investigated reaction, critical for applications like automotive catalytic converters. rsc.orglu.semdpi.comchalmers.se The reaction can proceed via several mechanisms:
Langmuir-Hinshelwood (LH) Mechanism: This mechanism is generally accepted for CO oxidation on polycrystalline platinum surfaces, particularly at low pressures. lu.semdpi.com It involves the adsorption of both CO and O₂ onto the metallic surface, with O₂ undergoing dissociative adsorption. Subsequently, adsorbed oxygen atoms react with adsorbed CO molecules to form CO₂. rsc.orglu.semdpi.com
Mars-van Krevelen (MvK) Mechanism: The MvK mechanism becomes relevant when the this compound itself acts as the active phase, typically under highly oxidizing conditions. lu.sechalmers.se In this pathway, CO adsorbs onto the oxide surface and reacts directly with lattice oxygen from the oxide structure, producing CO₂ and an oxygen vacancy. The active surface is then regenerated by the refilling of this vacancy with gaseous oxygen. rsc.orglu.seresearchgate.net For instance, on PtO₂ surfaces, CO can adsorb on a coordinatively unsaturated platinum atom and react with an oxygen bridge atom with a very low energy barrier. rsc.org A novel thermochemical mechanism for CO oxidation by PtO₂ proposes that the reaction proceeds via PtO₂(s) + 2CO → Pt(g) + 2CO₂ and the subsequent regeneration of the oxide layer through Pt(g) + O₂ → PtO₂(g) → PtO₂(s). researchgate.net
CO Poisoning: A significant challenge in CO oxidation on platinum is "CO poisoning," where strong adsorption of CO leads to dense overlayers that block active sites and drastically reduce the rate of oxygen adsorption, especially at low temperatures. rsc.orgchalmers.se Support materials, such as ceria, can mitigate this issue by providing lattice oxygen that participates in the CO oxidation via the MvK mechanism, thereby enabling activity at lower temperatures. chalmers.se
Hydrogen Peroxide (H₂O₂) Oxidation: The electrochemical oxidation of hydrogen peroxide on platinum electrodes is understood to involve specific binding sites on the electrode surface, which are believed to be based on hydrous this compound, initially characterized as Pt(OH)z. massey.ac.nzmassey.ac.nz The proposed mechanism involves the adsorption of hydrogen peroxide onto these binding sites to form a complex, such as Pt(OH)₂·H₂O₂. massey.ac.nzmassey.ac.nz This complex then undergoes an internal electron transfer, resulting in the formation of a reduced platinum site (Pt) and the release of water and oxygen. massey.ac.nzmassey.ac.nz The binding sites are subsequently regenerated electrochemically. massey.ac.nzmassey.ac.nz The direction of the reaction is highly dependent on the applied potential, which determines the platinum surface state: H₂O₂ is oxidized to O₂ by reducing the platinum surface when it interacts with oxidized Pt sites. rsc.orgresearchgate.net
Side reactions and inhibitory effects have also been identified. These include competitive inhibition of the binding sites by oxygen, leading to the formation of species like Pt(OH)₂·O₂, and non-competitive inhibition by protons. massey.ac.nzmassey.ac.nz The presence of chloride ions can also significantly decrease the rate of H₂O₂ oxidation, primarily through non-competitive inhibition of precursor sites. massey.ac.nz Kinetic and equilibrium constants for the H₂O₂ oxidation mechanism have been determined, with equilibrium constants showing independence from potential and temperature. massey.ac.nzmassey.ac.nz Notably, the oxidation of H₂O₂ is favored on oxidized platinum surfaces. massey.ac.nz
Role of this compound Films in Methanol (B129727) Oxidation and Other Organic Reactions
This compound (PtOx) thin films have been extensively investigated as efficient catalysts for the partial oxidation of methanol (POM) to produce hydrogen researchgate.netcuni.czresearchgate.net. During the initial reaction, freshly deposited PtOx undergoes changes in its chemical state and morphology, resulting in a highly corrugated metallic platinum (Pt) layer that contains small amounts of stable platinum(II) cations (Pt²⁺). These Pt²⁺ cations are considered crucial for the specific catalytic properties observed researchgate.netresearchgate.net. Studies have shown that PtOx layers exhibit superior activity in methanol oxidation compared to bare platinum, a phenomenon attributed to the synergistic coexistence of highly stable Pt²⁺ cations and metallic Pt⁰, which collectively provide a high specific surface area researchgate.net. Furthermore, the presence of dispersed platinum within the oxide layer significantly contributes to stabilizing its physical structure researchgate.net. The selectivity of the reaction, particularly towards hydrogen generation pathways, can be influenced by increasing the temperature or the methanol-to-oxygen molar ratio researchgate.net.
Beyond methanol oxidation, anodic oxide films formed on noble metals, including platinum, are recognized for their significant electrocatalytic properties in various organic electro-oxidation reactions researchgate.net. Long-term treatment of platinum electrodes using cyclic voltammetry (CV) can lead to an increase in this compound coverage, which in turn enhances their electrocatalytic capabilities for organic reactions researchgate.net. The surface state of the platinum electrode, which is profoundly affected by the formation and reduction of this compound, is a critical factor in comprehending the mechanisms of different electrochemical processes researchgate.net. For instance, the oxidation of organic compounds such as phenol (B47542) and p-benzoquinone is notably catalyzed by platinum hydroxide (B78521) (PtOH) species, which are formed through the discharge of water researchgate.net. Research also indicates that platinum nanoparticles supported on graphene oxide (GO) exhibit higher methanol oxidation activity and enhanced stability when compared to those supported on carbon nanotubes, a benefit largely ascribed to the improved dispersion of platinum on the GO carrier e3s-conferences.org.
Kinetic Analysis of this compound Formation and Reduction Processes
The kinetics governing the formation and reduction of this compound layers are central to understanding their electrochemical performance and stability.
Cyclic Voltammetry and Electrochemical Impedance Spectroscopy Studies
Cyclic voltammetry (CV) is a fundamental electrochemical technique widely employed to study the formation and reduction processes of this compound researchgate.netaip.orguvic.cacdnsciencepub.comrsc.org. CV measurements provide a clear view of these processes, especially on well-defined surfaces like Pt(111) researchgate.net. A kinetic model has been developed and validated against electrochemical, spectroscopic, and computational data to describe Pt(111) oxide formation and reduction within the voltage range of 0.65–1.15 V researchgate.net.
Initial stages of this compound growth, as revealed by CV transients, involve the discharge of water molecules, leading to the formation of electro-adsorbed oxygen (O_chem) aip.org. This process typically commences around 0.85 V, with approximately half a monolayer of O_chem forming by about 1.15 V aip.org. The reduction peak of this compound has been investigated under various surface conditions, including identical oxide coverage and potential, differing coverage at the same potential, and identical coverage at varying potentials. These studies aim to elucidate the impact of oxide coverage (θ) and electrode potential (E) on the peak potential and shape uvic.cauvic.ca. Furthermore, differential-equation-based models are utilized to simulate both oxide reduction and oxidation processes, enabling the estimation of critical kinetic parameters uvic.cauvic.ca.
Elucidation of Rate-Determining Steps in Oxide Growth and Dissolution
The growth of platinum(II) oxide (PtO) on platinum surfaces follows two distinct kinetic laws, each governed by a different rate-determining mechanism researchgate.net.
Kinetic Laws of PtO Growth researchgate.net:
| Growth Regime | Potential Range (Ep) | Time (tp) | Rate-Determining Step | Driving Force/Characteristic |
| Logarithmic | 0.9–1.0 V | ≤ 10⁴ s | Interfacial place exchange between O_chem and topmost Pt atoms | Dipole moment of Ptδ⁺-O_chemδ⁻ surface species: 1.30 ± 0.10 D |
| Inverse-Logarithmic | > 1.0 V | > 10 s | Escape of Pt²⁺ cation from metal into oxide at inner metal/oxide interface | Strong electric field: 0.33–0.46 × 10⁹ V m⁻¹ |
Anodic film formation on platinum proceeds through two single-electron steps: an initial slow step followed by a faster, reversible step chrisenke.net. Conversely, during the reduction of the oxide film, the fast step occurs first, succeeded by the slow step chrisenke.net. Achieving complete reduction of the oxide film can necessitate several hours under controlled potential conditions chrisenke.net.
The onset of platinum dissolution, which is intimately linked to the processes of oxide formation and reduction, typically occurs around 1.1 V_RHE, suggesting that a proton-dependent reaction is involved in the rate-determining step of platinum dissolution rsc.orgscispace.com. The quantity of platinum dissolved anodically is correlated with the number of low-coordinated surface sites, whereas cathodic dissolution is dependent on both the amount of oxide formed and the timescale of the process rsc.org. A proposed mechanism for platinum dissolution involves a place exchange of oxygen atoms from surface to subsurface positions rsc.org.
Stability and Degradation Mechanisms of Electrodes Incorporating this compound Layers
A passive oxide layer can, under certain conditions, prevent significant platinum dissolution within the potential range where the this compound is not reduced rsc.org. However, under the harsh electrochemical conditions often encountered in practical applications, the use of platinum can lead to severe degradation. This degradation manifests as a loss of mechanical stability and potential delamination of the electrode from its solid support nih.gov. Studies have identified the coexistence of different this compound phases, including a reversible ultrathin PtOx at the buried platinum/yttria-stabilized zirconia (YSZ) interface, an irreversible polycrystalline β-PtO₂ forming inside blisters, and an ultrathin α-PtO₂ at the platinum/air interface that forms via thermal oxidation and is not dependent on electrochemical polarization nih.gov.
The long-term stability of electrodes incorporating this compound layers is a major concern ajol.inforesearchgate.netresearchgate.netacs.org. For pure platinum electrodes, deactivation can occur due to the detachment of the platinum coating from the support, often resulting from poor adhesion at the "deposit-titanium" interface ajol.info. Interestingly, coupling platinum with iridium oxide (IrO₂) can substantially enhance the electrode's lifetime compared to pure platinum, while coupling with ruthenium oxide (RuO₂) may lead to a reduction in lifetime ajol.inforesearchgate.net. The degradation of these coupled electrodes (e.g., Pt-IrO₂, Pt-RuO₂) is often attributed to a dual mechanism involving both the detachment of platinum from the metal oxides and the dissolution of the metal oxides themselves ajol.inforesearchgate.net.
Electrode Lifetime Comparison (Example Data) ajol.info:
| Electrode Type | Lifetime (Hours) |
| RuO₂ | 6 |
| Pt-RuO₂ | 29 |
| Pt | 72 |
| Pt-IrO₂ | 1369 |
| IrO₂ | 1421 |
Metal oxide coatings on electrocatalysts have been shown to improve durability and impart additional beneficial properties, such as increased activity and enhanced resistance to poisoning by contaminants rsc.org. For example, niobium oxides have demonstrated the ability to stabilize platinum nanoparticles and boost their activity towards the ORR rsc.org.
Common degradation mechanisms observed in platinum-based catalysts include Ostwald ripening (growth of larger particles at the expense of smaller ones), direct platinum dissolution, agglomeration of nanoparticles, changes in nanoparticle morphology, and the oxidation of the carbon support, which can lead to the detachment of platinum nanoparticles researchgate.netrsc.orgbeilstein-journals.orgmdpi.com. Prolonged exposure to higher upper potential limits accelerates platinum degradation and subsequent performance loss researchgate.net. Models for predicting degradation often account for the simultaneous calculation of dissolved platinum and oxide coverage, considering mechanisms like Ostwald ripening and the loss of platinum particles to the membrane researchgate.net. Furthermore, the formation of this compound itself can lead to a decrease in the catalyst's specific activity for the ORR polimi.it. The stability of the bare platinum electrode's signal can be influenced by the cleaning method employed; mechanical abrasion with alumina (B75360) has been found to yield the lowest signal drift. Conversely, exposure to reductive flames should be avoided, as it promotes the formation of non-stoichiometric platinum carbides, resulting in significant drift of the electrode potential researchgate.net.
Catalytic Activity and Detailed Mechanistic Investigations
Heterogeneous Catalysis by Platinum Oxide
Heterogeneous catalysis involving this compound typically occurs on its solid surface, facilitating reactions between gaseous or liquid reactants. The high surface area of this compound, especially when prepared in specific forms like Adams' catalyst, contributes to its efficacy nih.govrsc.org.
Carbon monoxide (CO) oxidation on platinum group metal surfaces, including this compound, can proceed via different mechanisms. The two primary mechanisms are the Langmuir-Hinshelwood (LH) and Mars-van Krevelen (MvK) mechanisms lbl.gov.
Langmuir-Hinshelwood (LH) Mechanism: In the LH mechanism, both CO and oxygen (O₂) adsorb onto the catalyst surface. Oxygen typically adsorbs dissociatively, forming adsorbed oxygen atoms (O(ads)). The adsorbed CO then reacts with the adsorbed oxygen to form carbon dioxide (CO₂), which subsequently desorbs from the surface lbl.govnih.govmdpi.com. For a polycrystalline Pt surface, this mechanism is generally accepted for CO oxidation mdpi.com. The co-adsorption of both reactants can lead to mixed phases or segregated islands, with the reaction occurring at the interface nih.gov.
Mars-van Krevelen (MvK) Mechanism: The MvK mechanism is characteristic of CO oxidation on metal oxide surfaces where lattice oxygen atoms are available lbl.gov. In this mechanism, CO reacts directly with lattice oxygen atoms from the this compound surface, forming CO₂ and creating an oxygen vacancy on the catalyst. Subsequently, the active surface is regenerated by the adsorption and dissociation of gaseous oxygen (O₂), which fills the oxygen vacancy lbl.govnih.gov. This mechanism is particularly relevant when the metal surface is oxidized lbl.gov. Some studies suggest that the transition from LH to MvK mechanisms can occur depending on temperature and O₂/CO ratios mdpi.com. For instance, a proposed MvK-like reaction involves PtO₂(s) reacting with CO to form volatile Pt(g) and CO₂, with subsequent regeneration of PtO₂(s) by O₂ rsc.org.
This compound, particularly platinum(IV) oxide (PtO₂), is a highly effective catalyst for various hydrogenation reactions.
Hydrosilylation: this compound (PtO₂) has been identified as a versatile and potent hydrosilylation catalyst for a wide range of functionalized alkenes, including aminated alkenes researchgate.netresearchgate.netsci-hub.se. It offers highly reproducible results and can be easily removed by simple filtration, making it a valuable tool in organic synthesis researchgate.netresearchgate.net. PtO₂ has also been successfully employed in the hydrosilylation of internal aryl alkynes, demonstrating excellent regioselectivity, often controlled by ortho-substituents, and preventing alkyne reduction, which can occur with other platinum catalysts like H₂PtCl₆ acs.orgresearchgate.net. The H-Si bond addition proceeds in a stereoselective cis-fashion researchgate.net.
Alkyne Hydrogenation: As part of Adams' catalyst systems, this compound is effective in the hydrogenation of alkynes, leading to cis-alkenes with syn stereochemistry acs.org.
Adams' Catalyst Systems: Adams' catalyst, typically represented as platinum(IV) oxide hydrate (B1144303) (PtO₂•H₂O), is a widely used heterogeneous catalyst for hydrogenation and hydrogenolysis in organic synthesis acs.orgnih.govrsc.orgrsc.org. The oxide itself is not the active catalyst; it becomes active upon exposure to hydrogen, converting in situ to platinum black (metallic platinum), which is responsible for the catalytic activity acs.orgnih.govrsc.org. This activation process makes dry PtO₂ highly pyrophoric in the presence of air once charged with hydrogen nih.gov. Adams' catalyst is valuable for reducing double and triple bonds, aromatic rings, carbonyls to alcohols or ethers, nitriles, and nitro compounds to amines acs.orgrsc.orgrsc.org. Notably, it can selectively reduce alkenes without affecting nitro groups and is preferred over palladium catalysts for reducing nitro compounds to amines to minimize hydrogenolysis acs.org. The pH of the solvent significantly influences the reaction course, with reductions often enhanced in neat acetic acid or acetic acid solutions acs.org.
Table 1: Examples of this compound Catalyzed Hydrogenation Reactions
| Reaction Type | Substrate Example | Catalyst Form | Key Outcome/Selectivity | Reference |
| Hydrosilylation | Functionalized alkenes | PtO₂ | Versatile and powerful, highly reproducible results | researchgate.netresearchgate.net |
| Hydrosilylation | Internal aryl alkynes | PtO₂ | Regioselective (ortho-substituent control), cis-addition | acs.orgresearchgate.net |
| Alkyne Hydrogenation | Alkynes | Adams' Catalyst | Syn stereochemistry to cis-alkenes | acs.org |
| Nitro Reduction | Nitro compounds | Adams' Catalyst | Selective reduction to amines, minimizes hydrogenolysis | acs.org |
| Carbonyl Reduction | Ketones | Adams' Catalyst | Alcohols or ethers | acs.org |
Platinum-based catalysts, including those where this compound species are formed, are crucial for ammonia (B1221849) oxidation, particularly in the industrial production of nitric acid. The reaction is highly exothermic and rapid.
Studies on ammonia oxidation over supported platinum catalysts, such as Pt/CeZrO₂, have shown the formation of this compound (PtO) due to oxygen migration from the support to the platinum species acs.orgresearchgate.net. Different states of platinum species, including this compound, can induce distinct reaction mechanisms acs.orgresearchgate.net. For example, on Pt/CeZrO₂, two intermediate species, N₂H₄ and HNO, were observed, leading to a maximum N₂ selectivity of 65% acs.orgresearchgate.net. In contrast, on Pt/Al₂O₃, NH was identified as the key intermediate acs.orgresearchgate.net. At high temperatures (e.g., 930°C), platinum oxides are formed on the surface of the catalyst, and a portion may vaporize. The mechanism of ammonia activation often involves interaction with adsorbed oxygen (O(ad)) or hydroxyl species (OH(ad)).
This compound exhibits activity in selective oxidation reactions. For instance, supported this compound has been shown to activate methane (B114726) at low temperatures (around room temperature to 373 K) and selectively produce methanol (B129727) in the presence of oxygen. This is significant for converting the strong C-H bond of methane into useful compounds. Theoretical studies suggest that β-PtO₂, with an orthorhombic CaCl₂ crystal structure, can activate the C-H bond of methane more efficiently than other oxides. In the aerobic oxidation of cinnamyl alcohol, surface PtO₂ was identified as the active site for the selective production of cinnamaldehyde.
Photocatalytic Applications and Mechanisms (e.g., Water Splitting for Hydrogen Production)
While platinum is a well-known co-catalyst in photocatalytic water splitting for hydrogen production, the direct role of this compound as the primary photocatalytic material is less explicitly detailed in the provided search results. Generally, in photocatalytic water splitting, a semiconductor photocatalyst absorbs light to generate electron-hole pairs. These photogenerated electrons and holes then drive redox reactions to produce hydrogen and oxygen from water lbl.gov.
Noble metals like platinum are commonly loaded onto semiconductor oxides (e.g., TiO₂) to enhance photocatalytic efficiency lbl.gov. Platinum acts as a co-catalyst by accepting photogenerated electrons from the semiconductor's conduction band, thereby promoting charge separation and reducing electron-hole recombination, which is crucial for efficient hydrogen evolution lbl.gov. For example, Pt nanoparticles electrodeposited on TiO₂ have been shown to activate for hydrogen evolution. The mechanism often involves the transfer of electrons from the semiconductor to the metal, where they facilitate the reduction of H⁺ to H₂. While the platinum itself may exist in various oxidation states or as metallic nanoparticles on the oxide support, the direct photocatalytic activity of a bulk this compound as the primary light-absorbing and charge-generating material for water splitting is not a prominent theme in the provided snippets, which primarily highlight platinum's role as a co-catalyst on other metal oxide photocatalysts.
Single-Atom Catalysis with this compound Species
Single-atom catalysts (SACs) represent a frontier in catalysis, maximizing atomic utilization of precious metals like platinum by dispersing them as isolated single atoms on supports acs.orgrsc.org. Platinum single atoms (Pt-SAs) anchored to oxide surfaces have shown remarkable catalytic activity and stability researchgate.netacs.org.
Researchers have successfully synthesized catalysts with Pt-SAs densely and homogeneously distributed over oxide supports, such as CeOₓ–TiO₂ researchgate.netacs.org or iron oxide (FeOₓ) nanocrystallites. Strong electronic interactions between the single platinum atoms and the oxide support are crucial for stabilizing these Pt-SAs and enhancing their catalytic performance researchgate.netacs.orgrsc.org. For instance, the addition of cerium to a TiO₂ support creates a CeOₓ–TiO₂ interface that stabilizes Pt single atoms through strong electronic interactions researchgate.net.
In single-atom catalysis, the high catalytic activity of platinum is often correlated with the partially vacant 5d orbitals of positively charged, high-valent Pt atoms. These electronic properties help to reduce the CO adsorption energy and the activation barriers for CO oxidation. For example, dense Pt single atoms on CeOₓ/TiO₂ oxides exhibit significantly higher specific mass activity toward CO oxidation compared to bare Pt/TiO₂ catalysts researchgate.net. The CeOₓ–TiO₂ interfaces can activate an interface-mediated Mars–van Krevelen mechanism for CO oxidation and protect Pt single atoms from CO-poisoning researchgate.net. Furthermore, single-atom platinum immobilized on NiO/Ni heterostructures has been developed as an alkaline hydrogen evolution catalyst, demonstrating high mass activity by tuning the binding abilities of hydroxyl ions and hydrogen researchgate.net.
Table 2: Key Aspects of Single-Atom Catalysis with this compound Species
| Support Material | Platinum Species | Key Features | Catalytic Application | Reference |
| CeOₓ–TiO₂ | Pt single atoms | Dense, homogeneously distributed, strong electronic interactions, high-valent Pt | CO Oxidation | researchgate.netacs.org |
| FeOₓ | Pt single atoms | Isolated, anchored, positively charged Pt atoms, partially vacant 5d orbitals | CO Oxidation | |
| NiO/Ni | Pt single atoms | Immobilized heterostructure, tunable binding abilities of OH* and H* | Alkaline Hydrogen Evolution | researchgate.net |
Influence of Support Materials on this compound Catalytic Performance
For instance, in the oxidation of carbon black, platinum catalysts supported on non-basic metal oxides such as tantalum pentoxide (Ta₂O₅), niobium pentoxide (Nb₂O₅), tungsten trioxide (WO₃), tin dioxide (SnO₂), and silicon dioxide (SiO₂) demonstrated high catalytic activity. This superior performance is attributed to the non-basicity of these supports and their negligible affinity for sulfur trioxide (SO₃), which minimizes catalyst poisoning and facilitates the supply of SO₃ to the carbon surface for oxidation by nitrogen dioxide (NO₂) capes.gov.br. Among these, Pt/Ta₂O₅ exhibited the highest activity capes.gov.br.
Conversely, in the production of hydrogen-rich gas from lignocellulosic biomass, carbon-based supported platinum catalysts generally show better catalytic activity compared to other support materials. The distribution, amount, and particle sizes of platinum on the support are critical factors influencing the catalyst's activity in these reactions nih.gov.
The acidic strength of support materials also plays a significant role in modulating the electronic properties of platinum. Acidic supports are known to enhance the electron-deficiency of noble metals more effectively than basic ones researchgate.net. This electronic modulation directly affects the oxidation state of platinum, which, in turn, correlates with catalytic activity. For example, the oxidation of platinum is observed to be depressed in the sequence of SiO₂-Al₂O₃ > Al₂O₃ > MgO, mirroring the sequence of their acidic strengths. Research indicates that reduced platinum species are generally more active than oxidized platinum for reactions like propane (B168953) combustion researchgate.net.
Reducible metal oxides, such as cerium dioxide (CeO₂) and titanium dioxide (TiO₂), are particularly noteworthy as supports due to their active participation in catalytic reactions through electron transfer and dynamic redox properties. Platinum supported on ceria (Pt/CeO₂) exhibits activity at lower temperatures for carbon monoxide (CO) oxidation compared to platinum supported on alumina (B75360) (Pt/Al₂O₃). This enhanced activity is linked to the lattice oxygen in ceria, which participates in the reaction via a Mars-van Krevelen mechanism chalmers.se. Furthermore, these reducible supports can form strong metal-support interactions (SMSI), where the support material influences the dispersion and catalytic properties of platinum chalmers.sempg.de. For Pt/CeO₂ catalysts, an elongated Pt-O distance of 2.1 Å, compared to 2.0 Å in bulk PtO₂, suggests a low-temperature active species-support interaction mpg.de.
The following table summarizes the influence of various support materials on this compound catalytic performance:
| Support Material | Catalytic Reaction Example | Key Influence/Observation | Reference |
| Ta₂O₅, Nb₂O₅, WO₃, SnO₂, SiO₂ | Carbon Black Oxidation | High activity due to non-basicity and low SO₃ affinity; less poisoning. | capes.gov.br |
| Carbon-based supports | Hydrogen-rich Gas Production from Biomass | Generally better activity; activity affected by Pt distribution, amount, and particle size. | nih.gov |
| SiO₂-Al₂O₃, Al₂O₃, MgO | Propane Combustion | Acidic supports enhance electron-deficiency of Pt; oxidation state varies with support acidity. | researchgate.net |
| CeO₂ | CO Oxidation | Active at lower temperatures via Mars-van Krevelen mechanism; strong metal-support interaction (SMSI). | chalmers.sempg.de |
Catalyst Deactivation and Regeneration Mechanisms
Catalyst deactivation is an inevitable challenge in heterogeneous catalysis, leading to a loss of activity and selectivity over time. Understanding the mechanisms of deactivation is crucial for developing effective regeneration strategies. This compound catalysts can deactivate through several pathways, including poisoning, fouling (coke formation), sintering, and changes in the oxidation state of the active phase mdpi.commdpi.com.
One common deactivation mechanism is fouling by carbonaceous deposits, often referred to as coke. For instance, in the deoxygenation of m-cresol (B1676322) using Pt/Al₂O₃ catalysts, deactivation is primarily caused by the formation of coke from cresol (B1669610) condensation products. This process follows a parallel-type coke formation mechanism, and the amount of carbon deposited on the catalyst is significantly influenced by the ratio of metal to acid functions on the catalyst surface conicet.gov.ar.
Regeneration methods aim to restore the catalyst's original activity. For Pt/Al₂O₃ catalysts deactivated by coke, treatments in air at mild temperatures have been shown to effectively recover catalytic activity conicet.gov.ar. Regeneration using hydrogen (H₂) is also explored, but its effectiveness is highly temperature-dependent. While treatment at 450 °C can regenerate the catalyst, attempts at 400 °C and 500 °C may not fully restore activity, potentially due to the increased toxicity of residual coke at higher temperatures conicet.gov.ar. In the hydrodechlorination of carbon tetrachloride over Pt/Al₂O₃, regeneration under air can fully recover the catalytic performance, whereas treatments under flowing hydrogen can even lead to superior catalytic performance, enhancing both initial and residual activities researchgate.net.
Another deactivation pathway involves the adsorption of intermediates. In the selective oxidation of glycerol (B35011) to dihydroxyacetone (DHA) using bismuth-promoted platinum catalysts, deactivation is attributed to the adsorption of chelating intermediates on the catalyst surfaces. A regeneration method involving post-heat-treatment at 200–300 °C has proven effective in removing these intermediates and restoring catalyst activity, allowing for multiple recycling runs without significant deactivation rsc.org.
Furthermore, oxidative processes can lead to the degradation of electrocatalysts. Under oxygen evolution reaction (OER) conditions, platinum surfaces can undergo electro-oxidation, forming a sub-nanometer thick platinum dioxide (PtO₂) film. This film deactivates the surface and can lead to surface roughening after subsequent dissolution, highlighting a deactivation mechanism related to the formation of inactive oxide layers researchgate.net.
The following table summarizes common deactivation mechanisms and their corresponding regeneration strategies for this compound catalysts:
| Deactivation Mechanism | Example Reaction/Catalyst System | Cause/Observation | Regeneration Strategy | Reference |
| Fouling (Coke Formation) | m-Cresol Deoxygenation (Pt/Al₂O₃) | Carbonaceous deposits from cresol condensation products. | Air treatment (mild temperature); H₂ treatment (temperature-dependent, e.g., 450 °C). | conicet.gov.ar |
| Fouling (Coke Formation) | Hydrodechlorination of CCl₄ (Pt/Al₂O₃) | Coke formation. | Air treatment (full recovery); H₂ treatment (superior performance). | researchgate.net |
| Adsorption of Intermediates | Glycerol Oxidation (Bi-promoted Pt) | Adsorption of chelating intermediates on catalyst surface. | Post-heat-treatment (200–300 °C). | rsc.org |
| Oxide Film Formation | Oxygen Evolution Reaction (Pt electrode) | Electro-oxidation forms sub-nm PtO₂ film. | (Implied: Prevention of excessive oxidation/dissolution). | researchgate.net |
Elucidation of Structure-Activity Relationships under Operando Reaction Conditions
Understanding the dynamic changes in catalyst structure and electronic properties under actual reaction conditions, known as operando conditions, is crucial for establishing robust structure-activity relationships. Traditional ex situ characterization techniques may not capture the transient and complex nature of active sites during catalysis nih.govmdpi.com.
Operando spectroscopy techniques provide real-time insights into the catalyst's morphology, surface structure, active sites, and oxidation states. Techniques such as X-ray absorption spectroscopy (XAS), X-ray absorption near-edge structure (XANES), extended X-ray absorption fine structure (EXAFS), infrared (IR) spectroscopy, and X-ray photoelectron spectroscopy (XPS) are invaluable for this purpose researchgate.netnih.govmdpi.comjst.go.jpnih.gov.
For instance, studies on platinum(111) model electrodes under oxygen evolution reaction (OER) conditions using operando High-Energy Surface X-ray Diffraction (HE-SXRD) combined with a Rotating Disk Electrode (RDE) have revealed that the Pt(111) surface undergoes electro-oxidation in a layer-by-layer fashion. This process leads to the formation of a sub-nanometer thick PtO₂ oxide film, which subsequently deactivates the surface researchgate.net. This provides direct evidence of how the formation of an oxide layer impacts catalytic performance under working conditions.
In the context of oxygen reduction reaction (ORR) over platinum-nickel (PtNi) alloy catalysts, operando high-energy-resolution fluorescence-detected X-ray absorption spectroscopy (HERFD-XAS) has been instrumental. This technique allowed researchers to monitor real-time changes in the electronic structure of platinum and the formation of this compound species. The superior ORR activity and durability observed in certain PtNi nanowire catalysts were attributed to reduced oxygen-binding energy and suppressed platinum oxidation, as elucidated by these operando measurements jst.go.jp.
Furthermore, operando studies on platinum single-site catalysts (SSCs) for the hydrogen evolution reaction (HER) have provided critical insights into the dynamic behavior of platinum at the atomic level. Using operando EXAFS and XANES, it was shown that upon applying a negative biased potential, Pt-N and Pt-Cl bonds break, and platinum is reduced from its platinum(II) state to metallic platinum(0) at the onset of the HER. This demonstrates that metallic platinum(0) is the active species catalyzing the HER and highlights why such catalysts might deactivate over time due to structural changes nih.gov.
The correlation between the oxidation state of platinum and its catalytic activity is a recurring theme, with reduced platinum often exhibiting higher activity researchgate.net. Operando studies also emphasize the importance of the metal-support interface, particularly with reducible oxides like ceria, which can act as additional active sites due to strong electronic interactions mdpi.com.
The following table outlines key operando techniques and their contributions to understanding structure-activity relationships in this compound catalysis:
| Operando Technique | Catalyst System/Reaction | Key Insight on Structure-Activity Relationship | Reference |
| HE-SXRD + RDE | Pt(111) electrode / OER | Layer-by-layer electro-oxidation forms deactivating PtO₂ film. | researchgate.net |
| HERFD-XAS | PtNi alloy / ORR | Reduced oxygen-binding energy and suppressed Pt oxidation correlate with superior activity/durability. | jst.go.jp |
| EXAFS + XANES | Pt SSCs / HER | Pt(II) reduces to active metallic Pt(0); bond breaking observed under potential. | nih.gov |
| In situ IR, XAS | Pt/CeO₂, Pt/Al₂O₃ / CO Oxidation | Reaction orders depend on conditions; adsorbate-adsorbate interactions are crucial. | chalmers.se |
Advanced Materials Applications and Performance Optimization
Platinum Oxide in Fuel Cell Technologies (Proton Exchange Membrane Fuel Cells and Solid Oxide Fuel Cells)
Platinum (Pt) or platinum-based alloys are the standard electrocatalysts for both the anode and cathode in proton exchange membrane fuel cells (PEMFCs), facilitating the hydrogen oxidation reaction (HOR) and oxygen reduction reaction (ORR), respectively. fuelcellstore.combeilstein-journals.org this compound nanoparticles are specifically utilized in fuel cells to facilitate the necessary electrochemical reactions for energy conversion, thereby improving the performance of hydrogen fuel cells by aiding in the oxidation of hydrogen molecules. nanorh.com Despite its effectiveness, the high cost and susceptibility to degradation of platinum remain significant challenges for widespread adoption. e3s-conferences.orgreddit.com
Solid oxide fuel cells (SOFCs), which operate at higher temperatures (typically 500–1000°C), have historically required less costly catalysts compared to lower-temperature PEMFCs. fuelcellstore.com However, pure platinum catalysts are still frequently employed in SOFCs, and ongoing research aims to reduce the reliance on this expensive precious metal. clausiuspress.com Notably, platinum thin films deposited using atomic layer deposition (ALD) have demonstrated comparable peak power densities in SOFC anodes with significantly reduced platinum loading, sometimes as little as one-fifth of the amount used in dc-sputtered platinum anodes. nanografi.comacs.orgresearchgate.net Certain perovskite structured oxides, known for their electronic conductivity, are also applied in the cathodes of solid oxide fuel cells and oxygen generation systems. americanelements.comamericanelements.com
Cathode and Anode Catalyst Layer Design and Optimization
The design and microstructure of the catalyst layers, particularly the cathode catalyst layer (CCL), are critical for the performance and durability of PEMFCs. researchgate.netacs.orgucl.ac.uk Optimization efforts focus on manipulating key parameters such as platinum loading, the platinum-to-carbon (Pt|C) ratio, and the catalyst layer void fraction. ucl.ac.uk Research has shown that ultra-low platinum loadings, as low as 0.012 mgPtcm⁻², can be achieved through methods like electrospray, leading to high platinum utilization rates. researchgate.net For instance, platinum utilization in the range of 8–10 kW g⁻¹ has been reported for fuel cells operating at 40°C and atmospheric pressure, with further improvements to 20 kW g⁻¹ under more suitable conditions (70°C and 3.4 bar over-pressure). researchgate.net The inefficient utilization of expensive platinum catalyst has historically hindered the design and widespread use of PEM fuel cells. researchgate.netucl.ac.uk
The distribution of the perfluorosulfonic acid (PFSA) ionomer, which functions as both a proton conductor and a mechanical binder, is crucial. Non-uniform or heterogeneous distribution of the ionomer can lead to platinum dissolution. acs.org Strategies for efficient ionomer distribution, such as surface treatment processes using organic fluorocarbon molecules, can significantly reduce platinum dissolution and improve the retention of the platinum surface area. acs.org
Optimized platinum nanoparticle morphology and uniform dispersion on appropriate support materials, such as reduced graphene oxide (RGO), are vital for enhancing the active surface area, catalytic activity, and stability of the catalysts. beilstein-journals.orgmdpi.comacs.org The high electrical conductivity and specific surface area of RGO contribute to better platinum utilization and electrochemical active surface area (ECSA). mdpi.com Furthermore, gradient cathodes, designed with varying platinum particle sizes (e.g., 5 nm near the membrane and 2 nm toward the gas diffusion layer) or platinum loading (e.g., 60 wt% near the membrane and 40 wt% toward the gas diffusion layer), are being explored to mitigate platinum dissolution and migration into the electrolyte membrane. uconn.edu
For SOFCs, atomic layer deposition (ALD) has been successfully employed to deposit ultrathin platinum films, serving as both electrode and catalyst layers. This technique allows for remarkable control over thickness and uniformity, achieving comparable peak power densities with significantly reduced platinum loading. nanografi.comacs.orgresearchgate.net Additionally, micropatterned platinum structures fabricated via area-selective ALD can function as current collectors, leading to a notable improvement in fuel cell performance, sometimes by a factor of 10. acs.org
Table 1: Platinum Utilization in PEMFC Cathodes
| Operating Conditions | Platinum Loading (mg/cm²) | Platinum Utilization (kW/gPt) | Reference |
| 40°C, atmospheric pressure | Ultra-low (e.g., 0.012) | 8–10 | researchgate.net |
| 70°C, 3.4 bar over-pressure | Ultra-low (e.g., 0.012) | 20 | researchgate.net |
| Optimal (0.8 V cell output) | 0.19–0.20 | Not specified directly as kW/gPt, but optimized for cell output | researchgate.net |
Strategies for Performance Enhancement and Durability in Fuel Cells
Several strategies are being developed to enhance the performance and durability of platinum-based catalysts in fuel cells, primarily focusing on reducing platinum content and improving catalyst stability.
One key approach involves alloying platinum with other transition metals, such as nickel (Ni), cobalt (Co), ruthenium (Ru), gold (Au), or iron (Fe). This alloying can significantly reduce the required platinum loading while simultaneously enhancing catalytic activity and stability. e3s-conferences.orgpku.edu.cnfrontiersin.orgtechscience.commdpi.com Designing core-shell structures and nanoframes are also effective methods to maximize platinum dispersion and utilization, leading to improved catalytic properties. frontiersin.org
Modifying the micro-environment within the catalyst layer is another effective strategy. Introducing hydrophobic, antioxidant ionic liquids can create a micro-environment that inhibits platinum oxidation, thereby enhancing catalyst stability, particularly at high potentials. mdpi.com
Optimizing operating conditions, including humidity and temperature, is essential as these factors can influence this compound coverage and proton activity, directly impacting the oxygen reduction reaction (ORR) kinetics. researchgate.netdiva-portal.org Studies indicate that air interruptions can improve performance in humid conditions by removing platinum oxides, but can rapidly degrade performance in dry conditions. researchgate.net
Mitigating various degradation mechanisms is paramount for ensuring long-term durability. These mechanisms include ECSA loss, specific activity loss, changes in H⁺/O₂⁻ transport, and contamination by metal ions (e.g., Co²⁺). acs.org Comprehensive strategies to counter these issues involve elemental doping, atomic arrangement engineering, chemical or physical confinement, and innovative supporting material design. pku.edu.cn
Table 2: Strategies for Enhancing Platinum Catalyst Performance and Durability in Fuel Cells
| Strategy | Mechanism of Enhancement | Impact on Performance/Durability | Key Examples/Findings | References |
| Alloying with other metals | Reduces Pt loading, modifies electronic structure, enhances activity | Improved activity and stability, reduced cost | Pt-Ni, Pt-Co, Pt-Ru, Pt-Au, Pt-Fe alloys; Pt-Cu alloy thin films e3s-conferences.orgresearchgate.netpku.edu.cnfrontiersin.orgtechscience.commdpi.com | e3s-conferences.orgresearchgate.netpku.edu.cnfrontiersin.orgtechscience.commdpi.com |
| Advanced Support Materials | High surface area, electrical conductivity, strong metal-support interaction | Improved Pt utilization, ECSA, and stability | Reduced Graphene Oxide (RGO) supported Pt catalysts mdpi.comtechscience.comresearchgate.net | mdpi.comtechscience.comresearchgate.net |
| Micro-environment Modification | Inhibits Pt oxidation, creates hydrophobic environment | Enhanced stability at high potentials, reduced irreversible voltage loss | Ionic liquids (e.g., [BMIM][NTF2]) mdpi.com | mdpi.com |
| Catalyst Layer Microstructure Optimization | Controls Pt loading, Pt/C ratio, void fraction, ionomer distribution | Increased Pt utilization, improved mass transport, reduced Pt dissolution | Electrosprayed layers, gradient cathodes, optimized ionomer distribution researchgate.netacs.orgucl.ac.ukuconn.edu | researchgate.netacs.orgucl.ac.ukuconn.edu |
| Nanostructure Design | Maximizes active sites, improves dispersion | Enhanced activity and stability, reduced Pt loading | Core-shell structures, nanoframes, specific crystal phases beilstein-journals.orgacs.orgfrontiersin.org | beilstein-journals.orgacs.orgfrontiersin.org |
Integration of this compound in Chemical Sensor Development and Microreactor Systems
This compound nanoparticles are widely employed in the development of chemical sensors and microreactor systems due to their exceptional catalytic properties. They are particularly effective in gas sensors for detecting various gases, including hydrogen and oxygen. nanorh.com Their high surface area also makes them suitable for biosensors, enabling the efficient immobilization of biomolecules and leading to high sensitivity and accuracy in detecting specific analytes. nanorh.comnih.gov
In specific applications, the electrocatalytic effect of platinum oxides has been harnessed for electrochemical sensors, such as those developed for caffeine (B1668208) determination. scielo.br Furthermore, platinum and palladium-doped tin oxide (SnO₂) thick film sensors have been developed for sensing methane (B114726) and hydrogen gases, demonstrating the versatility of platinum-containing oxides in gas detection. researchgate.net A novel gas sensor technology utilizes plasma-electrochemically oxidized (PEO) titanium foil coated with catalytically active graphite-platinum electrodes, enabling the detection of H₂O, H₂, NO₂, and CO with high stability. ama-science.org Amperometric nitric oxide (NO) sensors have achieved enhanced selectivity over carbon monoxide (CO) by promoting the formation of a dense this compound film on the working electrode surface under alkaline internal electrolyte conditions. nih.gov
Table 3: this compound in Chemical Sensor Applications
| Sensor Type | Target Analytes | Role of this compound | Key Features/Findings | References |
| Gas Sensors | Hydrogen, Oxygen, Methane, NO₂, CO | Catalytic properties for detection | Environmental monitoring, safety systems, industrial processes nanorh.comresearchgate.netama-science.org | nanorh.comresearchgate.netama-science.org |
| Biosensors | Biological molecules, Glucose, Hydrogen Peroxide | High surface area for biomolecule immobilization, catalytic activity | High sensitivity and accuracy, enzyme-free alternatives nanorh.comnih.gov | nanorh.comnih.gov |
| Electrochemical Sensors | Caffeine | Electrocatalytic effect | Selective determination of caffeine scielo.br | scielo.br |
| Amperometric NO Sensors | Nitric Oxide (NO) with selectivity over Carbon Monoxide (CO) | Formation of oxidized Pt film inhibits CO adsorption | Enhanced selectivity under alkaline conditions nih.gov | nih.gov |
Energy Conversion and Storage Systems Beyond Fuel Cells
Beyond their prominent role in fuel cells, this compound and platinum-based materials are increasingly being investigated for their applications in other energy conversion and storage systems.
In the realm of batteries , this compound nanoparticles (PtO₂) are being explored for their use in rechargeable batteries, including lithium-ion batteries, where they can improve charge and discharge efficiency due to their ability to undergo redox reactions. nanorh.com Silver oxide batteries, commonly found as button cells, contain silver and sometimes incorporate platinum. easyrefine.comamazon.co.uk Research is also underway on mixed metal oxide (MMO) electrodes containing platinum for reversible electrochemical cells based on the chloralkaline process. These systems are designed for energy storage, capable of operating in both electrolyzer mode (for chlorine production) and fuel cell mode (for electricity generation from stored hydrogen). mdpi.com
For supercapacitors , this compound's high surface area and good electrical conductivity make it a suitable material for devices that require rapid bursts of energy. nanorh.comamericanelements.com Hydrous platinum metal oxides are specifically considered for their charge storage capabilities in double-layer capacitors. researchgate.net
Platinum and platinum-containing materials are also crucial in electrolyzers for hydrogen production. Platinum black or platinum supported on carbon can serve as cathode catalysts in PEM electrolyzers. fuelcellstore.com Furthermore, platinum nanoparticles are actively utilized in the oxygen evolution reaction (OER), a fundamental reaction in electrochemical water splitting and various renewable energy storage systems. mdpi.com While not directly this compound, platinum nanoparticles are also being developed for improved efficiency in hydrogen production via photocatalysis, a significant area within energy conversion. fapesp.br
Table 4: this compound in Energy Conversion and Storage Systems (Beyond Fuel Cells)
| System Type | Role of this compound/Platinum | Key Features/Findings | References |
| Rechargeable Batteries (e.g., Li-ion) | PtO₂ nanoparticles improve charge/discharge efficiency via redox reactions | Explored for enhanced energy storage | nanorh.com |
| Silver Oxide Batteries | Component in some button cell batteries | Part of the battery chemistry | easyrefine.comamazon.co.uk |
| Reversible Electrochemical Cells | Pt-modified mixed metal oxide electrodes for chloralkaline process | Energy storage via H₂-Cl₂ generation, operates as electrolyzer and fuel cell | mdpi.com |
| Supercapacitors | High surface area and electrical conductivity of PtO₂ | Provides quick bursts of energy, charge storage in double-layer capacitors | nanorh.comamericanelements.comresearchgate.net |
| Electrolyzers (Water Splitting) | Platinum black or Pt on carbon as cathode catalysts; Pt nanoparticles in OER | Efficient hydrogen production, key in electrochemical water splitting | fuelcellstore.commdpi.com |
| Photocatalysis (Hydrogen Production) | Platinum nanoparticles (not strictly oxide, but related application) | Improved efficiency in hydrogen production | fapesp.br |
Future Research Directions and Emerging Opportunities in Platinum Oxide Science
Development of Novel Platinum Oxide Architectures and Advanced Nanostructures
The development of novel this compound architectures and advanced nanostructures is crucial for optimizing catalytic activity and stability. Platinum nanoparticles (NPs) are vital catalysts in numerous industrial applications, including fuel cells, catalytic converters, and chemical synthesis. rsc.org Research indicates that platinum arranged in clusters of a few atoms on a surface can act as a more effective hydrogenation catalyst than single platinum atoms or larger platinum nanoparticles. ucdavis.edu However, these small clusters are prone to clumping, which diminishes their efficiency. ucdavis.edu
One promising strategy involves the creation of core-shell nanostructures, which are seen as viable alternatives for developing advanced oxygen reduction reaction (ORR) electrocatalysts. acs.org These structures, comprising a non-precious 3d metal core and a platinum shell, can substantially reduce the precious metal content while enhancing catalytic activity through metal-metal interactions. acs.org For instance, cerium oxide-coated platinum core-shell catalysts have demonstrated enhanced thermal stability and catalytic activity, particularly in CO oxidation. researchgate.net Researchers have also explored "trapping" platinum clusters on cerium oxide islands supported on silica (B1680970) surfaces, creating confined metal clusters that exhibit good catalytic activity in ethylene (B1197577) hydrogenation and remain stable under severe reaction conditions. ucdavis.edu Another approach involves engineering nitrogen-assisted nanopocket sites in oxide-supported platinum catalysts, which can stabilize platinum monomers and prevent diffusion, leading to superior activity and stability for reactions like HCHO response. nih.gov
Innovation in In Situ and Operando Characterization Techniques for this compound Systems
Innovation in in situ and operando characterization techniques is transforming the understanding of this compound systems by allowing real-time observation of catalysts under working conditions. These advanced methods enable the identification of active phases, which often differ from those observed in ex situ studies, and facilitate the tracking of structural changes during electrocatalyst operation. rsc.org
Key techniques include:
Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): This method has been instrumental in studying carbon monoxide oxidation on platinum catalysts under realistic conditions, revealing that this compound can be an active species. lightsources.org
Stroboscopic Operando High-Energy Wide-Angle X-ray Scattering (WAXS): Researchers have used this technique to directly observe platinum oxidation in proton exchange membrane fuel cells (PEMFCs) at lower voltages than previously understood, challenging existing degradation models. esrf.fr
X-ray Absorption Spectroscopy (XAS): In situ/operando XAS can identify active components and track the structural evolution of catalysts and reaction intermediates under real-time electrochemical conditions. mdpi.com Hard X-ray absorption studies have successfully monitored the amount of oxidized platinum formed on various platinum catalysts as a function of potential. acs.org
Online Inductively Coupled Plasma – Mass Spectrometry (ICP-MS): This technique, alongside others, provides valuable insights into electrocatalyst behavior in real conditions or electrochemical environments. rsc.org
Environmental Transmission Electron Microscopy (ETEM): ETEM has proven effective in characterizing structural evolution under simulated environments, especially when combined with advanced in situ spectroscopy. mdpi.com
High-Energy Resolution Fluorescence Detection X-ray Absorption Spectroscopy (HERFD-XAS): This technique offers high resolution and selectivity, enabling the detection of subtle changes in platinum nanoparticles under cathodic corrosion conditions and revealing hydrogen-induced transformations. tandfonline.com
These operando studies are crucial for shedding light on mechanistic insights and improving catalytic performance by understanding metal-oxide interfaces and strong metal-support interactions (SMSI). acs.org
Advancement of Multiscale Computational Modeling for Predictive Catalyst Design
The advancement of multiscale computational modeling is critical for the predictive design of this compound catalysts, enabling a deeper understanding of their oxidation behavior and performance. Computational methods, when combined with experimental techniques, offer a powerful approach to investigate the complex interplay between nanoparticle structure, oxidation state, and catalytic performance. rsc.orgrsc.org
Current research employs a multistep approach combining various computational methods:
ReaxFF and MACE-MP-0 Forcefields: These are used in hybrid Monte Carlo (MC) simulations with molecular dynamics (MD) to study the oxidation process of platinum nanoparticles. rsc.orgrsc.orgresearchgate.net Simulations can reveal significant oxidation, with oxygen penetrating deep into the core at high oxygen partial pressures. rsc.orgrsc.orgresearchgate.net
Density Functional Theory (DFT): DFT calculations are integrated to provide a more accurate prediction of energetics and to understand the electronic structure changes in oxidized nanoparticles. rsc.orgrsc.orgresearchgate.net For instance, DFT calculations have been used to investigate the interactions of oxygen with platinum clusters and the mechanisms of CO oxidation. researchgate.net
Grand-Canonical Monte Carlo Simulations: This approach, combined with foundation models like MACE-MP-0, allows for the systematic investigation of oxidation effects across multiple scales, from atomic-level place-exchange mechanisms to macroscopic kinetic behavior. acs.orgchemrxiv.org This framework can bridge the gap between thermodynamic and kinetic arguments by focusing on oxide formation. acs.orgchemrxiv.org
These computational studies aim to provide guidance for selecting appropriate models in catalytic atomistic studies and to accurately describe the potential energy surface, explicitly modeling oxygen coverage to predict catalytically relevant properties at high potentials. rsc.orgrsc.orgresearchgate.net
Exploration of New Catalytic and Electrochemical Transformations Mediated by this compound
This compound is emerging as a versatile catalyst for new catalytic and electrochemical transformations, expanding its applications beyond traditional uses.
Key areas of exploration include:
Hydrosilylation Reactions: this compound (PtO₂) has been identified as a potent and versatile catalyst for the hydrosilylation of various functionalized alkenes, particularly amino derivatives. researchgate.net Its ease of regeneration compared to other platinum catalysts makes it a useful tool for these reactions. researchgate.net
Hydrogen Evolution Reaction (HER): Studies have shown that the HER activity of oxidized platinum can be superior to that of metallic Pt⁰. rsc.org Specifically, metastable this compound has achieved low overpotentials in acidic HER, with DFT calculations indicating that the [Pt–O] active site facilitates proton attack and subsequent hydrogen formation. rsc.org Future designs of this compound catalysts for HER aim to maximize Pt⁴⁺ sites while minimizing less active Pt²⁺ species, as higher concentrations of Pt⁴⁺ have been linked to increased HER activity. nsf.gov
Carbon Monoxide (CO) Oxidation: this compound plays a crucial role in CO oxidation, a reaction vital in chemical industry and environmental cleaning. lightsources.org The mechanism for CO oxidation over platinum catalysts has been a subject of debate, with operando studies suggesting this compound as an active species. lightsources.org Recent research has focused on understanding the catalytic function of platinum dispersed on reducible supports like ceria for CO oxidation. chalmers.se
Oxygen Evolution Reaction (OER): Understanding platinum oxidation under OER conditions is essential for designing more stable catalysts for electrolyzers and fuel cells. researchgate.net Studies show that Pt(111) surfaces can electro-oxidize in a layer-by-layer fashion, forming a sub-nanometer thick PtO₂ film that can deactivate the surface. researchgate.net
These explorations highlight the dynamic role of this compound in facilitating diverse chemical processes, driven by its unique reactivity and the influence of its oxidation states.
Strategies for Enhanced Stability and Durability of this compound Materials in Demanding Environments
Enhanced stability and durability are critical for the long-term performance of this compound materials, especially in demanding environments such as fuel cells and electrolyzers where oxidative degradation is a significant challenge.
Strategies being explored include:
Core-Shell Structures: Encapsulating noble metal nanoparticles with active oxide layers, such as cerium oxide, through atomic layer deposition (ALD) can prevent agglomeration and enhance thermal stability. researchgate.net These structures also create additional metal-oxide interfaces that can boost catalytic activity. researchgate.net
Hydrophobic Micro-Environments: Modifying platinum catalysts with ionic liquids, such as [BMIM][NTF₂], can create a hydrophobic, antioxidant micro-environment. mdpi.com This approach has shown to inhibit platinum oxidation and improve catalyst stability, leading to less performance attenuation at high constant potentials. mdpi.com
Engineering Metal-Support Interactions: Precisely regulating metal-support interactions is crucial for achieving highly active and durable catalysts. nih.gov For example, engineering nitrogen-assisted nanopocket sites in oxide-supported platinum catalysts has been shown to stabilize platinum monomers and prevent diffusion, leading to enhanced stability. nih.gov
Controlling Nanoparticle Size and Distribution: The stability of platinum nanoparticles can be improved by ensuring a uniform size and spatial distribution over the carbon support, which reduces the probability of agglomeration and coalescence during stress tests. beilstein-journals.org
Understanding Oxidation Mechanisms: Research into how platinum oxidizes under real operating conditions, including the formation of different this compound species (e.g., PtO, PtO₂), is vital for designing more durable materials. esrf.frresearchgate.netcdnsciencepub.comresearchgate.net Studies have shown that platinum oxidation can occur at lower potentials than previously thought, challenging existing degradation models. esrf.fr The rapid formation of Pt⁴⁺ species, even in transient processes, is a key factor in platinum electrode degradation. researchgate.net
These strategies aim to mitigate issues like catalyst dissolution, agglomeration, and the formation of inactive oxide species, thereby extending the lifespan and efficiency of this compound materials in various applications.
Q & A
Q. What are the standard laboratory methods for synthesizing platinum oxide, and how do procedural variations impact yield and purity?
The Adams method involves fusing chloroplatinic acid (H₂PtCl₆) with sodium nitrate (NaNO₃) at 450–600°C. Yields are near-quantitative (>95%) at optimal temperatures, while lower temperatures (<450°C) reduce yield due to incomplete fusion, and higher temperatures (>600°C) risk spattering. Impurities in chloroplatinic acid (e.g., organic residues) require purification via ammonium chloroplatinate precipitation to ensure catalytic activity .
Q. How is this compound characterized to confirm its chemical composition and structural integrity?
Elemental analysis via flame atomic absorption (AA) after aqua regia digestion confirms platinum content (92.41% Pt in PtO₂). X-ray diffraction (XRD) identifies crystalline phases, while gravimetric analysis verifies stoichiometry (e.g., PtO₂·H₂O). Residual sodium nitrate is detected through water extraction and conductivity testing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use N95 masks, nitrile gloves, and eye protection to avoid inhalation or contact. Test filtrates for residual platinum using stannous chloride (SnCl₂): a yellow color indicates Pt²⁺/Pt⁴⁺. Avoid storage with alcohols or strong oxidizers to prevent reactive decomposition .
Q. What methods are effective for recovering and reactivating spent this compound catalysts?
Dissolve spent catalysts in aqua regia, filter, and reprecipitate via NaNO₃ fusion. Reactivate by reducing with hydrogen (H₂) in ethanol, but repeated cycles require Wichers’ purification (e.g., sodium nitrate fusion followed by HCl washing) to remove accumulated poisons like sulfur compounds .
Advanced Research Questions
Q. What experimental factors influence the reduction lag time of this compound to platinum black during catalytic hydrogenation?
Lag time (seconds to 15 minutes) depends on solvent (alcohols reduce lag vs. acetic acid), substrate presence (aldehydes accelerate reduction), and promoters (e.g., Fe³⁺) or poisons (e.g., NaNO₂). For example, benzaldehyde reduces lag to <1 minute by promoting finer Pt black dispersion .
Q. How do hybrid support structures like graphene-metal oxide composites enhance this compound catalysts' electrochemical performance?
Triple-junction structures (e.g., Pt/indium tin oxide (ITO)/graphene) stabilize nanoparticles via "paperweight" effects, reducing agglomeration. In oxygen reduction reactions (ORR), these systems show 3x higher stability over 100 cycles compared to carbon-alone supports .
Q. How does the incorporation of rhodium into this compound matrices affect catalytic selectivity in hydrogenation reactions?
Rh-Pt oxide (prepared via NaNO₃ fusion at 460–480°C) enhances selectivity for aromatic ketone reductions (e.g., acetophenone to phenylethanol) due to Rh-induced electronic modulation. Activity correlates with Rh:Pt ratios (optimal 3:1), though excess Rh (>50%) poisons active sites .
Q. How do pre-treatment atmospheres (e.g., H₂/Ar) influence the stability of carbon-supported this compound electrocatalysts?
H₂/Ar annealing at 300°C reduces surface oxides, strengthening Pt-C interactions. This pre-treatment improves stability in proton-exchange membrane fuel cells (PEMFCs), with <10% performance loss after 200 hours vs. 40% loss in untreated catalysts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
